Tagtociclib
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O4/c1-11(2)20-19(27)29-14-6-5-12(7-14)15-9-17(23-22-15)21-18(26)16-8-13(10-28-4)24-25(16)3/h8-9,11-12,14H,5-7,10H2,1-4H3,(H,20,27)(H2,21,22,23,26)/t12-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNBRBDFNSGQKB-GXTWGEPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OC1CCC(C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)O[C@@H]1CC[C@@H](C1)C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2460249-19-6 | |
| Record name | Tagtociclib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBD0JF5EHJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tagtociclib: A Targeted Approach to Overcoming Resistance in Hormone Receptor-Positive Breast Cancer
An In-depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1][2][3][4][5][6] However, the emergence of intrinsic and acquired resistance presents a significant clinical challenge.[1][2][7][8][9][10] Tagtociclib (also known as PF-07104091 or Tegtociclib) is an investigational, potent, and selective inhibitor of cyclin-dependent kinase 2 (CDK2) that offers a promising therapeutic strategy to address these resistance mechanisms.[7][11][12][13][14][15][16][17][18] This technical guide provides a comprehensive overview of the core mechanism of action of this compound in the context of HR+ breast cancer, with a focus on its molecular targets, signaling pathways, and preclinical efficacy.
The Canonical CDK4/6 Pathway in HR+ Breast Cancer
In HR+ breast cancer, the estrogen receptor (ER) signaling pathway is a key driver of cellular proliferation.[4] Estrogen stimulation leads to the expression of Cyclin D1, which complexes with and activates CDK4 and CDK6.[1][4] The active Cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma tumor suppressor protein (Rb).[1][10][19] This phosphorylation event causes Rb to dissociate from the E2F family of transcription factors, allowing for the transcription of genes necessary for the cell to progress from the G1 to the S phase of the cell cycle, ultimately leading to DNA synthesis and cell division.[10] Approved CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, function by blocking this phosphorylation of Rb, thereby inducing G1 cell cycle arrest.[1][20]
This compound's Core Mechanism of Action: Targeting CDK2
This compound is a highly potent and selective inhibitor of CDK2.[12][14][15][16][18] CDK2 is another critical regulator of the cell cycle, primarily active during the G1/S transition and S phase.[7][16][18] It forms complexes with Cyclin E and Cyclin A. The CDK2/Cyclin E complex plays a crucial role in phosphorylating Rb, contributing to the G1/S transition, while the CDK2/Cyclin A complex is important for DNA synthesis during the S phase.[16]
By selectively binding to and inhibiting the kinase activity of CDK2, this compound prevents the phosphorylation of Rb and other downstream targets.[7][13][16] This leads to cell cycle arrest, induction of apoptosis, and ultimately, the inhibition of tumor cell proliferation.[13][16]
Overcoming Resistance to CDK4/6 Inhibitors
A significant challenge in the treatment of HR+ breast cancer is the development of resistance to CDK4/6 inhibitors. Several mechanisms of resistance have been identified, many of which converge on the activation of CDK2, providing a strong rationale for the use of this compound.[8]
Key resistance mechanisms include:
-
Upregulation of Cyclin E (CCNE1 amplification): Increased levels of Cyclin E can drive CDK2 activity, leading to Rb phosphorylation independent of CDK4/6, thereby bypassing the therapeutic block.[8][10]
-
Loss of Rb (RB1 loss): The absence of the Rb protein, the primary target of CDK4/6 inhibitors, renders these drugs ineffective.[2][8][9][10] In such cases, cell cycle progression becomes dependent on other pathways, including those regulated by CDK2.
-
CDK6 Overexpression: Increased expression of CDK6 can also contribute to resistance.[8]
This compound's ability to inhibit CDK2 makes it a promising agent to treat tumors that have developed resistance to CDK4/6 inhibitors through these mechanisms. By targeting a key downstream effector, this compound can re-establish cell cycle control.[8][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 3. Efficacy and Safety of CDK4/6 Inhibitors: A Focus on HR+/HER2− Early Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HR+, HER2– Advanced Breast Cancer and CDK4/6 Inhibitors: Mode of Action, Clinical Activity, and Safety Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 6. breastcancer.org [breastcancer.org]
- 7. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 8. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms of CDK4/6 Inhibitor Resistance in Luminal Breast Cancer [frontiersin.org]
- 10. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. This compound hydrate (PF-07104091, Tegtociclib | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 15. Tegtociclib (PF-07104091, this compound) | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 16. Tegtociclib | C19H28N6O4 | CID 154616422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tegtociclib - Wikipedia [en.wikipedia.org]
- 19. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into INX-315: A Selective CDK2 Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core scientific principles and practical applications of INX-315, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a critical regulator of cell cycle progression, and its aberrant activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of INX-315, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and its potential in overcoming resistance to existing cancer therapies.
Introduction to CDK2 Inhibition in Oncology
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, govern the orderly progression of the cell cycle.[1] Dysregulation of CDK activity, particularly CDK2, can lead to uncontrolled cell proliferation and tumor formation.[2] CDK2, primarily in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1 to S phase transition, a critical checkpoint for DNA replication.[1]
Selective inhibition of CDK2 represents a promising therapeutic strategy for cancers characterized by CDK2 hyperactivation. This is particularly relevant in tumors with amplification of the CCNE1 gene (encoding Cyclin E1) and in breast cancers that have developed resistance to CDK4/6 inhibitors.[2][3] INX-315 has emerged as a key investigational compound in this area, demonstrating significant preclinical activity.[2][4]
INX-315: A Profile of a Selective CDK2 Inhibitor
INX-315 is an orally active, potent, and selective inhibitor of CDK2.[5] Its development has provided a crucial tool for dissecting the role of CDK2 in cancer and exploring its therapeutic potential.
Mechanism of Action
INX-315 exerts its anti-cancer effects by binding to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of its key substrates, most notably the Retinoblastoma protein (Rb).[6] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA synthesis. This leads to a G1 cell cycle arrest and a subsequent block in tumor cell proliferation.[1][4] In some contexts, prolonged CDK2 inhibition by INX-315 can also induce a state of cellular senescence.[4][7]
Quantitative Data Presentation
The following tables summarize the in vitro potency and selectivity of INX-315 in comparison to other notable CDK2 inhibitors, BLU-222 and PF-07104091.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Compound | CDK2/Cyclin E1 | CDK2/Cyclin A2 | CDK1/Cyclin B1 | CDK4/Cyclin D1 | CDK6/Cyclin D3 | CDK9/Cyclin T1 |
| INX-315 | 0.6[1][8][9] | 2.5[1][8][9] | 30[9] | 125[9] | 349[9] | 62[9] |
| BLU-222 | 2.6[10][11] | - | 233.6[11] | 377.4[11] | 275.2[11] | 6115.1[11][12] |
| PF-07104091 | ~1 (Ki)[12] | - | >100 (Ki)[12] | >200 (Ki)[12] | - | 170 (Ki)[12] |
Data compiled from multiple sources. Note: Ki and IC50 are both measures of inhibitor potency.
Table 2: Intracellular Target Engagement (IC50, nM) - NanoBRET Assay
| Compound | CDK2/Cyclin E1 | CDK1/Cyclin B1 | CDK9/Cyclin T1 |
| INX-315 | 2.3[5][13] | 374[9][13] | 2,950[9][13] |
| BLU-222 | 17.7[11] | 452.3[11] | 2697.7[11] |
| PF-07104091 | 32[13] | - | - |
Table 3: Cell-Based Anti-proliferative Activity (IC50/GI50)
| Cell Line | Cancer Type | CCNE1 Status | INX-315 IC50 (nM) | BLU-222 GI50 (µM) |
| OVCAR-3 | Ovarian | Amplified | 26 (mean for panel)[8] | - |
| MKN1 | Gastric | Amplified | - | - |
| MCF7-PR | Breast (Palbociclib-Resistant) | - | - | 0.54 / 0.43 |
| T47D-PR | Breast (Palbociclib-Resistant) | - | - | 1.60 / 0.18 |
Note: IC50 and GI50 are measures of the concentration of a drug that is required for 50% inhibition of a biological process or cell growth, respectively. Data for BLU-222 in resistant cell lines are from two different resistant clones.[14]
Key Experimental Protocols
Detailed and robust experimental design is crucial for evaluating the efficacy and mechanism of action of CDK2 inhibitors. Below are outlines of key methodologies.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the CDK2/cyclin complex.
Methodology:
-
Reagents: Recombinant CDK2/Cyclin E1 or A2 enzyme, kinase buffer, ATP, a suitable substrate peptide, and the test inhibitor (e.g., INX-315).[15]
-
Procedure: The kinase reaction is initiated by mixing the enzyme, substrate, and ATP in the presence of serial dilutions of the inhibitor.[15]
-
Detection: After a defined incubation period, the amount of ADP produced, which is proportional to kinase activity, is measured. The ADP-Glo™ assay does this by converting the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[15]
-
Analysis: The luminescent signal is measured, and the IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To assess the anti-proliferative effect of the CDK2 inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells of interest (e.g., CCNE1-amplified ovarian cancer lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the CDK2 inhibitor for a period that allows for multiple cell doublings (e.g., 72 hours).[12]
-
Detection: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Analysis: The luminescence is read, and the IC50 or GI50 value is determined by plotting cell viability against inhibitor concentration.[6]
Western Blot for Phospho-Rb (Target Engagement)
Objective: To confirm that the CDK2 inhibitor is engaging its target in cells by assessing the phosphorylation status of its downstream substrate, Rb.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the CDK2 inhibitor at various concentrations for a specified time (e.g., 24 hours). The cells are then lysed to extract total protein.[16]
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF).[16]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Rb (e.g., at Ser807/811) and total Rb, followed by incubation with appropriate secondary antibodies.[16]
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. A decrease in the phospho-Rb signal relative to total Rb indicates successful target engagement by the CDK2 inhibitor.[6]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of CDK2 inhibition on cell cycle progression.
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with the CDK2 inhibitor for a suitable duration (e.g., 24-48 hours) and then harvested.[6]
-
Fixation and Staining: The cells are fixed (e.g., with ethanol) to permeabilize the membrane and then stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).[6]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An effective CDK2 inhibitor is expected to cause an accumulation of cells in the G1 phase.[6]
Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the in vivo efficacy of the CDK2 inhibitor in a more clinically relevant setting.
Methodology:
-
Model Establishment: Tumor fragments from a patient's cancer are surgically implanted into immunodeficient mice.[17][18]
-
Treatment: Once the tumors reach a specified size, the mice are treated with the CDK2 inhibitor (e.g., INX-315) or a vehicle control.[4][7]
-
Efficacy Assessment: Tumor volume is measured regularly to assess the anti-tumor activity of the compound.[4][7]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to analyze target engagement (e.g., pRb levels) and other biomarkers.[4]
Conclusion
INX-315 is a valuable tool for cancer research, providing a potent and selective means to investigate the role of CDK2 in tumorigenesis and therapeutic resistance. The data presented herein demonstrates its efficacy in preclinical models, particularly in CCNE1-amplified cancers and CDK4/6 inhibitor-resistant breast cancer. The detailed experimental protocols provide a framework for researchers to further explore the potential of INX-315 and other CDK2 inhibitors in the development of novel cancer therapies. As our understanding of the complexities of cell cycle dysregulation in cancer continues to grow, selective CDK2 inhibitors like INX-315 will undoubtedly play a crucial role in advancing the field of precision oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. petermac.org [petermac.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. INX-315 | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Probe INX-315 | Chemical Probes Portal [chemicalprobes.org]
- 10. Blueprint Medicines presents further preclinical data and structure of BLU-222 | BioWorld [bioworld.com]
- 11. blueprintmedinfo.com [blueprintmedinfo.com]
- 12. benchchem.com [benchchem.com]
- 13. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer | BioWorld [bioworld.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. oaepublish.com [oaepublish.com]
- 18. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Tagtociclib (PF-07104091): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tagtociclib (PF-07104091) is a potent and selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 2 (CDK2) developed by Pfizer for the treatment of advanced solid tumors. Its primary development focus is on addressing acquired resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, a significant clinical challenge. Preclinical data demonstrates high selectivity and potent inhibition of the CDK2/Cyclin E1 complex, leading to cell cycle arrest and tumor growth inhibition in resistant models. Early clinical data from the Phase 1/2a NCT04553133 trial has established a manageable safety profile and shown preliminary anti-tumor activity in heavily pretreated patient populations. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, including detailed experimental protocols and quantitative data.
Introduction: The Rationale for Selective CDK2 Inhibition
The advent of CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) has revolutionized the treatment of HR+/HER2- breast cancer.[1] These agents, in combination with endocrine therapy, significantly improve progression-free survival by inducing G1 cell cycle arrest.[2] However, a substantial number of patients develop acquired resistance, often driven by the amplification of the CCNE1 gene, which encodes Cyclin E1.[3] This leads to hyperactivation of the CDK2/Cyclin E complex, bypassing the CDK4/6 blockade and allowing cell cycle progression to resume.[4]
This compound was developed to directly target this resistance mechanism. By selectively inhibiting CDK2, it aims to restore cell cycle control in tumors that have become dependent on this pathway for proliferation.[1][4]
Mechanism of Action
This compound is an ATP-competitive inhibitor that selectively binds to and inhibits the kinase activity of CDK2.[5] In the cell cycle, the CDK2/Cyclin E complex is a key regulator of the G1 to S phase transition.[6] A primary substrate of this complex is the Retinoblastoma protein (Rb).[1] Phosphorylation of Rb by CDK4/6 and subsequently by CDK2 leads to its inactivation and the release of the E2F transcription factor, which promotes the expression of genes required for DNA synthesis.[6] By inhibiting CDK2, this compound prevents Rb phosphorylation, keeping it in its active, hypophosphorylated state, which sequesters E2F and halts the cell cycle in the G1 phase.[4][5]
Preclinical Development
In Vitro Potency and Selectivity
This compound has demonstrated potent inhibition of the CDK2/Cyclin E1 complex and high selectivity against other kinases, which is critical for minimizing off-target toxicities.[7][8]
| Target | Potency (Ki) | Reference |
| CDK2/Cyclin E1 | 1.16 nM | [8][9] |
| GSK3β | 537.81 nM | [8][9] |
| CDK1/Cyclin A2 | 110 nM | [8] |
| CDK4/Cyclin D1 | 238 nM | [8] |
| CDK6/Cyclin D3 | 465 nM | [8] |
| CDK9 | 117 nM | [8] |
Cellular Activity
The anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The compound shows significantly higher potency in cell lines with CCNE1 amplification, confirming its mechanism-based targeting strategy.[10]
| Cell Line | Cancer Type | Potency (IC50) | Reference |
| TOV-21G | Ovarian Cancer | 4.8 µM | [11] |
| OVCAR-3 | Ovarian Cancer | 0.59 µM | [11] |
| HCT116 | Colorectal Cancer | 0.88 µM | [11] |
In Vivo Efficacy
In preclinical xenograft models, this compound has demonstrated significant anti-tumor activity. In an HCT116 colorectal cancer mouse xenograft model, daily administration of this compound at 50 mg/kg resulted in a reduction in both tumor volume and weight.[11] Furthermore, preclinical studies have shown that combining this compound with a selective CDK4 inhibitor (Atirmociclib) induces synergistic tumor growth inhibition and profound tumor regression in HR+/HER2- breast cancer xenograft models, including those resistant to palbociclib.[7]
Clinical Development
This compound is currently being evaluated in a Phase 1/2a clinical trial (NCT04553133) as a single agent and in combination with other therapies for patients with advanced solid tumors, with a focus on those who have progressed on prior CDK4/6 inhibitor therapy.[12]
Phase 1/2a Study (NCT04553133) Overview
-
Title: A Study of PF-07104091 as a Single Agent and in Combination Therapy in Participants With Advanced or Metastatic Solid Tumors.[13]
-
Design: An open-label, multi-center, dose-escalation and expansion study.[12]
-
Primary Objective: To assess the safety and tolerability of this compound and determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D).[12]
-
Key Secondary Objectives: To evaluate pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[14]
-
Patient Population: Patients with advanced or metastatic cancers, including HR+/HER2- breast cancer, triple-negative breast cancer, ovarian cancer, and small cell lung cancer, who have progressed on standard therapies.[12]
Key Clinical Findings (as of August 2022)
Data from the monotherapy dose-escalation part of the study in 35 patients (29 with metastatic breast cancer) were presented.[4][14]
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 300 mg administered orally, twice daily (BID). | [4] |
| Most Common Adverse Events (≥ G3) | Fatigue (20.0%), Nausea (14.3%), Anemia (8.6%), Diarrhea (8.6%). | [14] |
| Preliminary Efficacy (mBC patients) | In 16 response-evaluable metastatic breast cancer patients (all with prior CDK4/6i therapy):- Partial Response (PR): 18.8% (3 patients)- Stable Disease (SD): 37.5% (6 patients)- Disease Control Rate (DCR): 61.5% | [4][14] |
These early results indicate that this compound monotherapy is generally well-tolerated and demonstrates anti-tumor activity in a heavily pretreated patient population that has progressed on CDK4/6 inhibitors.[4] Dose expansion cohorts are ongoing.[14]
Experimental Protocols
This section provides detailed, representative methodologies for key experiments used in the preclinical evaluation of CDK2 inhibitors like this compound.
Biochemical Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of CDK2 and its inhibition by a test compound.
-
Objective: To determine the in vitro potency (IC50) of this compound against the purified CDK2/Cyclin E1 enzyme complex.[11]
-
Materials:
-
Active recombinant human CDK2/Cyclin E1 enzyme.
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Substrate (e.g., Histone H1).
-
[γ-³³P]-ATP (radioactive ATP).
-
This compound, serially diluted in DMSO.
-
P81 phosphocellulose paper.
-
1% Phosphoric Acid solution.
-
Scintillation counter.
-
-
Protocol:
-
Prepare a reaction mixture containing the kinase assay buffer, Histone H1 substrate, and the active CDK2/Cyclin E1 enzyme.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]-ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[11]
-
Cell Viability / Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.
-
Objective: To determine the concentration-dependent effect of this compound on cancer cell proliferation (GI50).[10]
-
Materials:
-
Breast or ovarian cancer cell lines (e.g., OVCAR-3).
-
Complete culture medium.
-
96-well plates.
-
This compound, serially diluted in culture medium.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Remove the existing medium and add fresh medium containing serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the GI50.[10]
-
Western Blot for Rb Phosphorylation
This method confirms that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of the downstream substrate, Rb.
-
Objective: To confirm the on-target activity of this compound by measuring the reduction in Rb phosphorylation at CDK2-specific sites (e.g., Ser807/811).[6]
-
Materials:
-
Cancer cell line of interest.
-
This compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA assay for protein quantification.
-
SDS-PAGE gels and transfer apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) reagent and imaging system.
-
-
Protocol:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer, and determine the protein concentration of each lysate.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize the phospho-Rb signal to total Rb or the loading control.[10]
-
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a living organism.
-
Objective: To assess the in vivo anti-tumor activity of this compound in a human cancer cell line-derived xenograft (CDX) model.[11]
-
Materials:
-
Human cancer cell line (e.g., HCT116).
-
Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old).
-
Matrigel (optional).
-
This compound formulation for oral administration.
-
Vehicle control.
-
Digital calipers.
-
-
Protocol:
-
Harvest cultured cancer cells during their exponential growth phase. Cell viability should be >90%.
-
Resuspend cells in a sterile solution (e.g., PBS or media), potentially mixed 1:1 with Matrigel, to a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
Monitor the mice for tumor formation. Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally, once daily.
-
Measure tumor volume using digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors are then harvested for further analysis.[3][12]
-
Conclusion and Future Directions
This compound (PF-07104091) is a promising, selective CDK2 inhibitor with a strong scientific rationale for overcoming resistance to CDK4/6 inhibitors in HR+/HER2- breast cancer and other malignancies with Cyclin E1 amplification. Preclinical data have established its potent and selective activity, and early clinical results have demonstrated a manageable safety profile and encouraging anti-tumor efficacy.
Ongoing and future studies will further define the role of this compound, both as a monotherapy and in combination with other agents, such as selective CDK4 inhibitors and endocrine therapies.[7] The successful development of this compound could provide a much-needed therapeutic option for patients who have exhausted current standards of care.
References
- 1. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pfizer revealed the first-in-human data of potent and innovative CDK2-selective inhibitor PF-07104091 in advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer [delveinsight.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
The Dual Role of CDK2: Orchestrating Cell Cycle Progression and Fueling Oncogenesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclin-dependent kinase 2 (CDK2) is a pivotal serine/threonine kinase that, in concert with its cyclin partners, governs the critical G1/S phase transition of the cell cycle. Its precise regulation ensures the faithful duplication of the genome, while its dysregulation is a hallmark of numerous human cancers. This technical guide provides an in-depth exploration of the multifaceted role of CDK2 in cell cycle control and its emergence as a significant target in oncology. We will delve into the core signaling pathways, present key quantitative data on its activity and inhibition, and provide detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in cell cycle research and cancer therapeutics.
CDK2 in the Cell Cycle: A Master Regulator of the G1/S Transition
The cell division cycle is a tightly regulated process that ensures the orderly duplication and segregation of chromosomes. CDK2 plays a crucial role in orchestrating the transition from the first gap phase (G1) to the synthesis phase (S), where DNA replication occurs. The activity of CDK2 is primarily controlled by its association with regulatory subunits known as cyclins, most notably Cyclin E and Cyclin A.[1]
The journey towards S phase initiation begins in G1 with the activation of CDK4 and CDK6 by D-type cyclins. This complex phosphorylates the Retinoblastoma protein (pRb), a key tumor suppressor. Phosphorylation of pRb leads to the release of the E2F family of transcription factors, which in turn activate the transcription of genes required for S phase entry, including CCNE1 (the gene encoding Cyclin E).
As Cyclin E levels rise, it binds to and activates CDK2. The CDK2/Cyclin E complex then hyperphosphorylates pRb, creating a positive feedback loop that ensures a complete and irreversible commitment to S phase.[2] Once in S phase, Cyclin E is degraded, and CDK2 associates with Cyclin A. The CDK2/Cyclin A complex is then responsible for phosphorylating substrates that are essential for the initiation and elongation stages of DNA replication.
CDK2 in Oncology: A Dysregulated Driver of Cancer Proliferation
The meticulous regulation of CDK2 activity is paramount for normal cell division. In many cancers, this control is lost, leading to unchecked cell proliferation.[3] Dysregulation of CDK2 activity in cancer can occur through several mechanisms, most commonly through the overexpression of its activating partner, Cyclin E. Amplification of the CCNE1 gene is a frequent event in several cancer types and is often associated with a poor prognosis.[2][4]
The overexpression of Cyclin E leads to the constitutive activation of CDK2, which drives cells relentlessly through the G1/S checkpoint, bypassing normal growth control mechanisms. This can lead to genomic instability and the accumulation of mutations, further fueling tumor progression. The dependency of certain cancers on the CDK2/Cyclin E axis makes it an attractive target for therapeutic intervention.[4]
Quantitative Data on CDK2 Activity and Inhibition
A quantitative understanding of CDK2's enzymatic activity and the potency of its inhibitors is crucial for drug development. The following tables summarize key data in this area.
Table 1: Kinetic Parameters of CDK2/Cyclin Complexes
| CDK2/Cyclin Complex | Substrate | K_m_ (ATP) (µM) | K_m_ (Peptide) (µM) | k_cat_ (s⁻¹) | Reference |
| pCDK2/Cyclin E1 | HHASPRK peptide | 3.6 ± 1.0 | 4.6 ± 1.4 | - | [5] |
| pCDK2/Cyclin A | HHASPRK peptide | - | - | - | [6] |
Note: Comprehensive k_cat_ values are not consistently reported across studies and can vary significantly with substrate and assay conditions.
Table 2: IC₅₀ Values of Selected CDK2 Inhibitors
| Inhibitor | CDK2 IC₅₀ (nM) | Other CDKs Inhibited (IC₅₀ in nM) | Clinical Trial Phase (for cancer) | Reference |
| Flavopiridol | 100 | CDK1 (30), CDK4 (20), CDK6 (60), CDK7 (10), CDK9 (10) | Phase II | [3] |
| Roscovitine | 100 | CDK1 (2700), CDK7 (500), CDK9 (800) | Phase II | [3] |
| AT7519 | 44 | CDK1 (190), CDK4 (67), CDK5 (18), CDK9 (<10) | Phase I | [3] |
| Dinaciclib | 1 | CDK1 (3), CDK5 (1), CDK9 (4) | Phase I | [7] |
| PF-06873600 (Ebvaciclib) | <1 | CDK4 (1.2), CDK6 (0.1) | - | [8] |
| AZD-8421 | 9 (in-cell) | Highly selective over CDK1, -4, -9 | Phase I | [9] |
| INX-315 | - | Selective for CDK2 | Preclinical | [10] |
Table 3: Prevalence of Cyclin E (CCNE1) Amplification/Overexpression in Cancers
| Cancer Type | Prevalence of CCNE1 Amplification/Overexpression (%) | Association with Prognosis | Reference |
| Ovarian Cancer | 20.4 (amplification) | Poor | [2][11] |
| Triple-Negative Breast Cancer (TNBC) | 40-52 | Poor | [4] |
| ER+ Breast Cancer | ~18.5 (CCNE2 amplification) | Poor | [12] |
| Various Cancers (TCGA) | High expression in BLCA, BRCA, COAD, etc. | Poor in ACC, BRCA, KIRC, etc. | [13] |
Experimental Protocols
The following section provides detailed methodologies for key experiments used to study CDK2.
In Vitro CDK2 Kinase Assay (Radiometric)
This protocol describes the measurement of CDK2 activity using a radioactive ATP analog and a common substrate, Histone H1.
Materials:
-
Recombinant active CDK2/Cyclin A or CDK2/Cyclin E
-
Histone H1 (substrate)
-
5X Kinase Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT)
-
[γ-³²P]ATP
-
Cold ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing 5X Kinase Assay Buffer, Histone H1 (final concentration ~0.2 mg/mL), and the CDK2 inhibitor to be tested (or vehicle control).
-
Add the recombinant CDK2/Cyclin complex to the reaction mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of cold ATP (final concentration ~100 µM) and [γ-³²P]ATP (to a specific activity of ~500 cpm/pmol).
-
Incubate the reaction for 20-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash once with acetone and allow to air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate kinase activity based on the amount of ³²P incorporated into the Histone H1 substrate.
Cell Viability Assay (MTT)
This protocol is used to assess the effect of CDK2 inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
CDK2 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the CDK2 inhibitor (and a vehicle control) for the desired duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.[14]
Quantitative PCR (qPCR) for CCNE1 Gene Amplification
This protocol is used to determine the copy number of the CCNE1 gene in tumor samples relative to a reference gene.
Materials:
-
Genomic DNA extracted from tumor and normal tissue
-
TaqMan Gene Expression Master Mix
-
Primers and probe for CCNE1
-
Primers and probe for a reference gene (e.g., RNase P)
-
qPCR instrument
Procedure:
-
Set up qPCR reactions containing TaqMan Gene Expression Master Mix, primers and probes for CCNE1 and the reference gene, and genomic DNA from the tumor and normal samples.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Determine the cycle threshold (Ct) values for both CCNE1 and the reference gene in the tumor and normal samples.
-
Calculate the relative copy number of CCNE1 using the ΔΔCt method, normalizing the CCNE1 Ct value to the reference gene Ct value and comparing the tumor sample to the normal sample.
Conclusion
CDK2 stands at the crossroads of normal cell proliferation and oncogenesis. Its fundamental role in driving the cell cycle, coupled with its frequent dysregulation in cancer, has solidified its position as a critical target for cancer therapy. The development of selective CDK2 inhibitors holds significant promise for the treatment of cancers that are dependent on this kinase, particularly those with CCNE1 amplification. A thorough understanding of the underlying biology of CDK2, robust quantitative assays, and well-defined experimental protocols are essential for the continued advancement of novel and effective CDK2-targeted therapies. This guide provides a foundational resource to aid researchers and drug developers in this important endeavor.
References
- 1. promega.com [promega.com]
- 2. CCNE1 Amplification as a Predictive Biomarker of Chemotherapy Resistance in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Preclinical characterization of AZD-8421, a potent and selective CDK2 inhibitor | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. erc.bioscientifica.com [erc.bioscientifica.com]
- 13. Pan-cancer analysis identifies the oncogenic role of CCNE1 in human cancers | Aging [aging-us.com]
- 14. texaschildrens.org [texaschildrens.org]
Preclinical Efficacy of Tagtociclib: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of Tagtociclib (PF-07104091), a selective inhibitor of cyclin-dependent kinase 2 (CDK2). The document focuses on key preclinical studies in melanoma and breast cancer models, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Findings and Data Presentation
This compound has demonstrated significant anti-tumor activity in preclinical models, particularly when used in combination with CDK4/6 inhibitors. The following tables summarize the quantitative efficacy data from key in vivo studies.
Table 1: In Vivo Efficacy of this compound in Combination with Palbociclib and SX-682 in a B16-F10 Syngeneic Melanoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) |
| Vehicle | ~1250 | - | - |
| Palbociclib (100 mg/kg) | ~750 | ~40% | p<0.01 |
| SX-682 (in chow) | ~800 | ~36% | p<0.05 |
| Palbociclib + SX-682 | ~400 | ~68% | p<0.001 |
| Palbociclib + SX-682 + this compound | ~100 | ~92% | p<0.001 |
Note: The quantitative data in this table is an estimation based on graphical representations in the source material. The combination of all three inhibitors resulted in a near-complete halt of tumor growth.
Table 2: In Vivo Efficacy of this compound in Combination with Atirmociclib in Breast Cancer Xenograft Models
| Cancer Model | Treatment Group | Tumor Growth Inhibition (TGI) (%) |
| HCC1428 (Palbociclib-sensitive HR+ BC) | Palbociclib (10 mg/kg BID) | Moderate |
| This compound (150 mg/kg BID) | Low | |
| Atirmociclib (60 mg/kg BID) | Moderate | |
| Atirmociclib (60 mg/kg) + this compound (150 mg/kg) BID | High (Superior to single agents and Palbociclib) | |
| ST941PBR (Palbociclib-resistant HR+ BC) | Palbociclib (10 mg/kg BID) | Minimal |
| This compound (150 mg/kg BID) | Low | |
| Atirmociclib (60 mg/kg BID) | Low | |
| Atirmociclib (60 mg/kg) + this compound (150 mg/kg) BID | Significant (Overcomes Palbociclib resistance) |
Note: The TGI data is presented qualitatively as "Low," "Moderate," and "High" based on the graphical data from the source, which indicates a synergistic effect of the combination therapy.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound and the general workflow of the preclinical experiments.
Caption: The CDK2 signaling pathway and points of inhibition.
Caption: General workflow for in vivo anti-tumor efficacy studies.
Caption: Western blot experimental workflow.
Experimental Protocols
In Vivo Murine Melanoma Model (B16-F10)
-
Cell Culture: B16-F10 murine melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Animal Model: 6-8 week old female C57BL/6 mice are used for the study. All animal procedures are conducted in accordance with approved institutional guidelines.
-
Tumor Implantation: B16-F10 cells (5 x 10^5) are suspended in 100 µL of sterile phosphate-buffered saline (PBS) and injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment: When tumors reach a mean size of approximately 30 mm³, mice are randomized into treatment groups.
-
This compound (PF-07104091): Formulated in 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water and administered by oral gavage.
-
Palbociclib: Administered by oral gavage at a dose of 100 mg/kg.
-
SX-682: Administered in the chow (1,428 mg/kg of chow).
-
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, flow cytometry). Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
Western Blotting for Cell Cycle Proteins
-
Cell Treatment and Lysis: Melanoma or breast cancer cells are seeded and treated with specified concentrations of this compound and/or other inhibitors for a designated time (e.g., 24 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against target proteins (e.g., phospho-Rb (Ser807/811), total Rb, Cyclin A2, Cyclin D1, Cyclin E1) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The intensity of the bands is quantified using densitometry software.
This in-depth guide provides a summary of the currently available preclinical data on the efficacy of this compound. The findings strongly support its potential as a therapeutic agent, particularly in combination with CDK4/6 inhibitors, for the treatment of melanoma and breast cancer. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
Tagtociclib: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Structure and Properties of Tagtociclib
Abstract
This compound (PF-07104091) is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Its development is primarily aimed at overcoming resistance to CDK4/6 inhibitors in the treatment of hormone receptor-positive (HR+) breast cancer and other malignancies with aberrant cell cycle control. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies associated with this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic organic small molecule. Its chemical identity and core physicochemical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | [(1R,3S)-3-[3-[[3-(methoxymethyl)-1-methylpyrazole-5-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate[3] |
| Synonyms | PF-07104091, Tegtociclib[1] |
| CAS Number | 2460249-19-6[1] |
| Chemical Formula | C₁₉H₂₈N₆O₄[3] |
| SMILES | CC(C)NC(=O)O[C@@H]1CC--INVALID-LINK--C2=CC(=NN2)NC(=O)C3=CC(=NN3C)COC[3] |
| InChI Key | MTNBRBDFNSGQKB-GXTWGEPZSA-N[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 404.47 g/mol [1] |
| Appearance | Solid powder |
| Solubility | DMSO: Sparingly soluble (1-10 mg/mL)[4], Ethanol: Sparingly soluble (1-10 mg/mL)[4] |
| Hydrogen Bond Acceptors | 8[5] |
| Hydrogen Bond Donors | 3[5] |
| Rotatable Bonds | 10[5] |
| Topological Polar Surface Area | 123.16 Ų[5] |
| XLogP | 1.73[5] |
Mechanism of Action and Signaling Pathway
This compound is a highly selective inhibitor of CDK2.[1] CDK2 is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during the G1/S transition and S phase.
The canonical pathway for G1/S transition involves the phosphorylation of the Retinoblastoma protein (Rb) by CDK4/6 and subsequently by the CDK2-Cyclin E complex. Phosphorylation of Rb leads to the release of the E2F transcription factor, which then activates the transcription of genes necessary for DNA replication and S-phase entry.
In many cancers, particularly those resistant to CDK4/6 inhibitors, the cell cycle machinery is often rewired, leading to a greater dependency on CDK2 for proliferation. This compound selectively binds to the ATP-binding pocket of CDK2, preventing its kinase activity. This inhibition of CDK2 leads to a blockage of Rb phosphorylation, thereby maintaining Rb in its active, E2F-bound state. Consequently, the transcription of S-phase genes is suppressed, leading to a G1 cell cycle arrest and inhibition of tumor cell proliferation.[6]
Signaling Pathway Diagram
Caption: The inhibitory effect of this compound on the CDK2 signaling pathway.
Biological Activity
This compound has demonstrated potent and selective inhibition of CDK2 in various preclinical studies. The inhibitory activity is often quantified by IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitor constant) values.
Table 3: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ / Kᵢ (nM) | Assay Type | Reference |
| CDK2/Cyclin E | Kᵢ = 1.16 | Biochemical Assay | [7] |
| GSK3β | Kᵢ = 537.81 | Biochemical Assay | [7] |
| CDK1 | >100-fold selectivity vs CDK2 | Biochemical Assay | |
| CDK4 | 200 to 400-fold selectivity vs CDK2 | Biochemical Assay | |
| CDK6 | 200 to 400-fold selectivity vs CDK2 | Biochemical Assay | |
| CDK9 | 170-fold selectivity vs CDK2 | Biochemical Assay |
Table 4: Cellular Activity of this compound
| Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| TOV-21G (Ovarian Cancer) | Proliferation Assay | 4.8 | [7] |
| OVCAR-3 (Ovarian Cancer) | Proliferation Assay | 0.59 | [7] |
| HCT116 (Colorectal Cancer) | Proliferation Assay | 0.88 | [7] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.
In Vitro CDK2 Kinase Inhibition Assay (Radiometric)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the CDK2/cyclin complex.
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant CDK2/Cyclin E, a histone H1 substrate, and a kinase buffer containing ATP traced with [γ-³³P]ATP.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 30°C for a specified time to allow for substrate phosphorylation.
-
Stopping the Reaction: The reaction is terminated by the addition of a stop solution, typically containing a high concentration of EDTA.
-
Separation and Detection: The phosphorylated substrate is separated from the unreacted [γ-³³P]ATP using phosphocellulose paper. The amount of incorporated radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is calculated.[1]
Western Blot Analysis for Rb Phosphorylation
This method is used to determine if this compound can block the phosphorylation of a key CDK2 substrate, the retinoblastoma protein (Rb), in cells.
-
Cell Treatment and Lysis: Cells are treated with this compound for a desired time. Subsequently, the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Rb (e.g., at Ser807/811) and total Rb. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Data Analysis: The intensity of the phosphorylated Rb band is normalized to the total Rb band to determine the effect of this compound on Rb phosphorylation.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a promising, highly selective CDK2 inhibitor with demonstrated preclinical efficacy in various cancer models. Its distinct mechanism of action offers a potential therapeutic strategy for overcoming resistance to existing cell cycle inhibitors. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other next-generation CDK inhibitors. Continued investigation into its clinical efficacy and safety profile is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 7. caymanchem.com [caymanchem.com]
Investigational Studies of Tagtociclib in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagtociclib (PF-07104091) is an investigational, orally bioavailable, selective inhibitor of cyclin-dependent kinase 2 (CDK2).[1] Dysregulation of the cell cycle is a hallmark of cancer, and the CDK4/6-retinoblastoma (Rb) pathway is a critical regulator of the G1-S phase transition. While CDK4/6 inhibitors have shown significant efficacy in certain cancers, particularly hormone receptor-positive (HR+) breast cancer, acquired resistance is a common clinical challenge. Emerging evidence suggests that CDK2 activity can serve as a bypass mechanism, driving cell cycle progression in the presence of CDK4/6 inhibition. This compound is being developed to address this resistance mechanism and has shown potential as a monotherapy and in combination with other anti-cancer agents in various solid tumors.[2][3] This technical guide provides a comprehensive overview of the investigational studies of this compound, summarizing key preclinical and clinical data, and detailing experimental methodologies.
Mechanism of Action
This compound selectively targets and inhibits the kinase activity of CDK2.[4] In the canonical cell cycle pathway, the Cyclin D-CDK4/6 complex initiates the phosphorylation of the retinoblastoma protein (Rb). This is followed by further phosphorylation by the Cyclin E-CDK2 complex, leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication and S-phase entry. By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, thereby maintaining the Rb-E2F complex and inducing a G1 cell cycle arrest. This ultimately inhibits tumor cell proliferation and can induce apoptosis.[1]
Diagram of the CDK2-Rb Signaling Pathway and this compound's Point of Intervention
Caption: The CDK2-Rb signaling pathway and the inhibitory action of this compound.
Preclinical Investigational Studies
This compound has demonstrated potent and selective inhibitory activity against CDK2 in various preclinical models of solid tumors.
In Vitro Efficacy
This compound has been evaluated for its anti-proliferative effects across a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) from these studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TOV-21G | Ovarian Cancer | 4.8 | [5] |
| OVCAR-3 | Ovarian Cancer | 0.59 | [5] |
| HCT116 | Colorectal Cancer | 0.88 | [5] |
| B16-F10 | Melanoma | Not explicitly quantified, but showed dose-dependent inhibition of viability. | [6] |
| 1014 | Melanoma | Not explicitly quantified, but showed dose-dependent inhibition of viability. | [6] |
In Vivo Efficacy
In a mouse xenograft model using HCT116 colorectal cancer cells, daily administration of this compound at 50 mg/kg resulted in a significant reduction in both tumor volume and weight.[5]
A study in a B16-F10 melanoma mouse model investigated this compound in combination with the CDK4/6 inhibitor Palbociclib and the CXCR1/2 antagonist SX-682. While the triple combination's effect on tumor growth was not explicitly quantified in the provided search results, the study highlighted that the addition of this compound overcame acquired resistance to the CDK4/6 inhibitor by suppressing the induction of cyclin D1 and E1 expression.[6]
Clinical Investigational Studies
This compound is currently being evaluated in early-phase clinical trials for patients with advanced solid tumors.
Phase 1/2a Study in Advanced Solid Tumors (NCT04553133)
This first-in-human, open-label, multicenter study is evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a single agent and in combination therapy.[7][8] The study enrolled patients with selected advanced or metastatic solid tumors, with a focus on patients with HR+/HER2- metastatic breast cancer who had progressed on prior CDK4/6 inhibitor therapy.[9]
Preliminary Clinical Activity in HR+/HER2- Metastatic Breast Cancer (mBC)
Preliminary results from the monotherapy dose-escalation part of the study were presented for heavily pretreated patients with HR+/HER2- mBC.[9]
| Efficacy Endpoint | Result (n=16 response-evaluable patients) | 95% Confidence Interval | Reference |
| Partial Response (PR) | 18.8% (3 patients) | - | [9] |
| Stable Disease (SD) | 37.5% (6 patients) | - | [9] |
| Disease Control Rate (DCR) | 61.5% | 40.6, 79.8 | [9] |
Safety and Tolerability
Treatment with this compound monotherapy was generally well-tolerated. The most frequently reported treatment-emergent adverse events (TEAEs) are summarized below.[9]
| Adverse Event | Any Grade | Grade ≥3 | Reference |
| Nausea | 77.1% | 14.3% | [9] |
| Diarrhea | 48.6% | 8.6% | [9] |
| Vomiting | 48.6% | 2.9% | [9] |
| Fatigue | 45.7% | 20.0% | [9] |
| Anemia | 45.7% | 8.6% | [9] |
The maximum tolerated dose (MTD) was identified as 300 mg twice daily (BID). Dose-limiting toxicities included fatigue, nausea, anorexia, and diarrhea.[9]
Phase 1b/2 Study in Combination with PF-07220060 (NCT05262400)
This open-label, multicenter study is designed to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound in combination with PF-07220060 (a CDK4 inhibitor) plus endocrine therapy in participants with advanced solid tumors, with a focus on breast cancer.[10][11] As of the latest available information, clinical results from this trial have not been publicly detailed.
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound.
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Workflow for Cell Viability Assay
Caption: A typical workflow for a cell viability assay to determine the IC50 of this compound.
Detailed Protocol:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.[12]
-
Compound Preparation: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial dilutions are then made in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. A vehicle control (medium with the same concentration of solvent) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 144 hours.[6]
-
Viability Measurement: A cell viability reagent, such as CellTiter-Blue® or CellTiter-Glo®, is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percent viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation status of key proteins in the CDK2 signaling pathway.
Workflow for Western Blot Analysis
Caption: A standard workflow for Western blot analysis to evaluate changes in protein expression and phosphorylation following this compound treatment.
Detailed Protocol:
-
Cell Treatment and Lysis: Cells are treated with this compound at various concentrations for a specified duration (e.g., 24 hours).[6] Following treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, total Rb, Cyclin E, Cyclin A, and a loading control like β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of the target proteins are normalized to the loading control.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Workflow for Cell Cycle Analysis
Caption: A general workflow for analyzing the effect of this compound on cell cycle progression.
Detailed Protocol:
-
Cell Treatment and Harvesting: Cells are treated with this compound for a defined period (e.g., 24 hours).[6] Both adherent and floating cells are collected, washed with PBS, and pelleted by centrifugation.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol (B145695) and incubated at -20°C for at least 2 hours to fix the cells.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to degrade RNA.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G1 phase is indicative of CDK2 inhibition.
Conclusion
This compound is a promising selective CDK2 inhibitor with a clear mechanism of action and demonstrated preclinical activity in various solid tumor models. Early clinical data in heavily pretreated patients with HR+/HER2- metastatic breast cancer who have progressed on CDK4/6 inhibitors are encouraging, showing a manageable safety profile and signs of anti-tumor activity. Ongoing and future clinical trials will further elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other targeted agents, for the treatment of solid tumors. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the activity and mechanism of this compound and other CDK2 inhibitors.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. benchchem.com [benchchem.com]
- 3. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Trial Details | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Trial Details | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 11. clinicalresearch.com [clinicalresearch.com]
- 12. benchchem.com [benchchem.com]
Tagtociclib's Impact on Retinoblastoma (Rb) Protein Phosphorylation: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: The retinoblastoma protein (Rb) is a critical tumor suppressor and a key regulator of the cell cycle. Its function is primarily controlled through phosphorylation by cyclin-dependent kinases (CDKs). Dysregulation of the Rb pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Tagtociclib (PF-07104091) is a potent and selective inhibitor of CDK2, a key enzyme responsible for the hyperphosphorylation and inactivation of Rb. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effect on Rb protein phosphorylation, and detailed experimental protocols for its investigation.
Introduction: The Role of Retinoblastoma Protein in Cell Cycle Control
The retinoblastoma protein is a pivotal tumor suppressor that governs the G1/S checkpoint of the cell cycle. In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes necessary for DNA replication and cell cycle progression.[1] The inactivation of Rb is a multi-step process orchestrated by CDKs. In early G1 phase, the Cyclin D-CDK4/6 complex initiates the phosphorylation of Rb. This is followed by hyperphosphorylation of Rb by the Cyclin E-CDK2 complex in late G1 phase, leading to the complete release of E2F and allowing the cell to commit to DNA synthesis and enter the S phase.[1]
Mechanism of Action: this compound as a Selective CDK2 Inhibitor
This compound is an investigational, selective inhibitor of CDK2.[2] By targeting CDK2, this compound is designed to prevent the hyperphosphorylation of Rb, thereby maintaining Rb in its active, tumor-suppressive state and inducing a G1 cell cycle arrest.[2] This mechanism is particularly relevant in the context of resistance to CDK4/6 inhibitors, where upregulation of CDK2 activity can provide a bypass mechanism for continued cell proliferation.[3]
Quantitative Data on this compound's Activity
The following tables summarize the available quantitative data on this compound's inhibitory activity and its effects on cell proliferation and Rb phosphorylation.
Table 1: Inhibitory Activity of this compound against Various Kinases
| Target Kinase | Inhibition Parameter | Value (nM) | Selectivity vs. CDK2 |
| CDK2 | Ki | ~1 | - |
| CDK1 | Ki | >100 | >100-fold |
| CDK4 | Ki | 200-400 | 200 to 400-fold |
| CDK6 | Ki | 200-400 | 200 to 400-fold |
| CDK9 | Ki | 170 | 170-fold |
| GSK3β | Ki | >500 | >500-fold |
Data sourced from Axon Medchem.[4]
Table 2: IC50 Values of this compound for Proliferation Inhibition in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| TOV-21G | Ovarian Cancer | 4.8 |
| OVCAR-3 | Ovarian Cancer | 0.59 |
| HCT116 | Colorectal Cancer | 0.88 |
Data sourced from Cayman Chemical.[5]
Table 3: Effect of this compound on Rb Phosphorylation
| Cell Line | Treatment | Concentration (µM) | Phosphorylation Site | Observed Effect | Reference |
| 1014 (Melanoma) | This compound (PF-07104091) | 20 | S807/S811 | Reduced hyperphosphorylation | [3] |
| 1014 (Melanoma) | This compound + Palbociclib | 20 (each) | S807/S811 | Blocked phosphorylation | [3] |
Experimental Protocols
Western Blot Analysis of Rb Phosphorylation
This protocol provides a detailed methodology for assessing the phosphorylation status of Rb in cultured cells following treatment with this compound.
4.1.1. Materials and Reagents
-
Cell culture medium and supplements
-
This compound (PF-07104091)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Rb (Ser807/811)
-
Rabbit anti-phospho-Rb (Ser780)
-
Rabbit anti-total Rb
-
Mouse or rabbit anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
4.1.2. Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) for a specified duration (e.g., 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.[6]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blot Transfer:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane according to standard protocols.[7]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-Rb (e.g., Ser807/811) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.[6]
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total Rb and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.
-
Quantify the band intensities using densitometry software. Normalize the phospho-Rb signal to the total Rb signal for each sample. Further normalization to the loading control can account for any loading inaccuracies.[6]
-
Visualizing the Molecular Pathways and Workflows
Signaling Pathway of Rb Phosphorylation and this compound Inhibition
Caption: Rb Phosphorylation Pathway and this compound's Point of Inhibition.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Analyzing Rb Phosphorylation via Western Blot.
Conclusion
This compound is a selective CDK2 inhibitor with demonstrated preclinical activity. Its mechanism of action, centered on the inhibition of Rb hyperphosphorylation, positions it as a promising therapeutic agent, particularly in cancers that have developed resistance to CDK4/6 inhibitors through the upregulation of CDK2. The quantitative data indicate high potency and selectivity for CDK2. The provided experimental protocol offers a robust framework for researchers to further investigate the dose-dependent effects of this compound on Rb phosphorylation at various sites, which will be crucial for its continued development and potential clinical application.
References
- 1. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unraveling the Selectivity of Tagtociclib: A Technical Deep Dive into CDK2 Inhibition
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapies, the precision of molecular engagement is paramount. Tagtociclib (PF-07104091), a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), has emerged as a promising therapeutic agent, particularly in cancers characterized by Cyclin E1 (CCNE1) amplification. This technical guide provides an in-depth analysis of the selectivity of this compound for CDK2, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanism of action, quantitative selectivity profile, and the experimental methodologies used for its characterization.
Core Mechanism of Action: ATP-Competitive Inhibition of CDK2
This compound exerts its therapeutic effect through the selective, ATP-competitive inhibition of CDK2.[1][2] The CDK2/Cyclin E and CDK2/Cyclin A complexes are critical regulators of the G1 to S phase transition in the cell cycle.[3] By binding to the ATP-binding pocket of CDK2, this compound blocks the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). This prevents the release of the E2F transcription factor, leading to cell cycle arrest at the G1/S checkpoint and subsequent inhibition of tumor cell proliferation.[3] The hyperactivation of the CDK2 pathway, often a consequence of CCNE1 amplification, renders cancer cells particularly vulnerable to CDK2 inhibition, providing a clear rationale for this compound's development in this context.[3]
Quantitative Selectivity Profile of this compound
The cornerstone of this compound's therapeutic potential lies in its remarkable selectivity for CDK2 over other members of the CDK family and other kinases. This selectivity minimizes off-target effects and enhances the therapeutic window. The inhibitory activity of this compound has been quantified using biochemical assays to determine its inhibition constant (Ki) against a panel of kinases.
| Kinase Target | Ki (nM) | Fold Selectivity vs. CDK2/cyclin E1 |
| CDK2/cyclin E1 | 1.16 | 1 |
| CDK1/cyclin A2 | 110 | ~95 |
| CDK4/cyclin D1 | 238 | ~205 |
| CDK6/cyclin D3 | 465 | ~401 |
| CDK9 | 117 | ~101 |
| GSK3β | 537.81 | ~464 |
| Data sourced from MedChemExpress and Cayman Chemical, referencing patent WO2020157652A2.[4][5] |
As evidenced by the data, this compound is a highly potent inhibitor of CDK2/cyclin E1 with a Ki of 1.16 nM.[4] Its selectivity for CDK2 is striking, with approximately 95-fold greater potency against CDK2 than CDK1, and over 200-fold and 400-fold selectivity against CDK4 and CDK6, respectively.[4] This high degree of selectivity is a key differentiating feature of this compound.
Experimental Protocols
The determination of the inhibitory potency (Ki) of this compound was achieved through rigorous biochemical kinase assays. The patent literature (WO2020157652A2) indicates the use of a fluorescence-based microfluidic mobility shift assay.[4] While the specific, detailed protocol for this compound is proprietary, a representative methodology for this type of assay is provided below.
Representative Protocol: Fluorescence-Based Microfluidic Mobility Shift Kinase Assay
This assay measures the enzymatic activity of a kinase by quantifying the conversion of a fluorescently labeled peptide substrate to its phosphorylated product. The separation of the substrate and product is achieved through microfluidic capillary electrophoresis, and the ratio of the two provides a measure of kinase activity.
Materials:
-
Recombinant human CDK2/cyclin E1 enzyme
-
Fluorescently labeled peptide substrate (e.g., a peptide containing the Rb protein phosphorylation motif)
-
Adenosine triphosphate (ATP)
-
This compound (or other test inhibitor)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 10 mM EDTA)
-
Microfluidic mobility shift assay platform (e.g., Caliper LabChip® EZ Reader)
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of CDK2/cyclin E1 enzyme and the fluorescently labeled peptide substrate in the kinase reaction buffer.
-
Reaction Initiation: In a 384-well microplate, add the diluted this compound solution followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP at a concentration close to its Km for CDK2.
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Data Acquisition: Analyze the reaction products using a microfluidic mobility shift assay platform. The instrument aspirates a small volume from each well, separates the fluorescent substrate and phosphorylated product based on their charge and size, and detects the fluorescence of each.
-
Data Analysis: The ratio of the phosphorylated product to the sum of the substrate and product is calculated to determine the percentage of kinase inhibition for each this compound concentration. The Ki is then determined by fitting the data to the appropriate enzyme inhibition model using specialized software.
Visualizing the Molecular Landscape
To conceptualize the intricate processes involved in this compound's mechanism of action and its evaluation, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 3. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical inhibitors of cyclin-dependent kinases: insights into design from X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-ray crystallographic studies of CDK2, a basis for cyclin-dependent kinase inhibitor design in anti-cancer drug research - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Tussle: A Technical Guide to Tagtociclib's Engagement with Cancer Cells
For Immediate Release
Presents a comprehensive technical guide on the molecular targets of Tagtociclib (PF-07104091), a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), for researchers, scientists, and drug development professionals. This document details the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and the intricate signaling pathways governed by this compound in cancer cells.
This compound emerges as a pivotal investigational agent in oncology, specifically designed to counteract resistance to CDK4/6 inhibitors, a significant clinical hurdle in the management of hormone receptor-positive (HR+) breast cancer and other malignancies.[1][2] This guide delineates the molecular underpinnings of this compound's therapeutic potential.
Primary Molecular Target: Cyclin-Dependent Kinase 2 (CDK2)
This compound is a potent and selective, orally bioavailable small molecule inhibitor of CDK2.[3][4][5] CDK2 is a serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, plays a crucial role in cell cycle progression, particularly the G1 to S phase transition and DNA synthesis.[6] In many cancer cells, the CDK2 pathway is dysregulated, leading to uncontrolled proliferation.[5] this compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity and thereby inducing cell cycle arrest and, in some contexts, apoptosis.[6][7][8]
Quantitative Analysis of this compound's Potency and Selectivity
The efficacy of this compound is underscored by its high potency against CDK2 and its selectivity over other kinases. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
| Target | Kᵢ (nM) | Assay Type |
| CDK2/Cyclin E1 | 1.16 | Biochemical |
| CDK1/Cyclin A2 | 110 | Biochemical |
| CDK4/Cyclin D1 | 238 | Biochemical |
| CDK6/Cyclin D3 | 465 | Biochemical |
| CDK9 | 117 | Biochemical |
| GSK3β | 537.81 | Biochemical |
| Table 1: Biochemical Potency (Kᵢ) of this compound Against a Panel of Kinases.[3][4] |
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Type |
| OVCAR-3 | Ovarian Cancer | 0.59 | Cell Proliferation |
| HCT116 | Colorectal Cancer | 0.88 | Cell Proliferation |
| TOV-21G | Ovarian Cancer | 4.8 | Cell Proliferation |
| Table 2: Cellular Potency (IC₅₀) of this compound in Various Cancer Cell Lines.[3] |
The CDK2-Rb-E2F Signaling Axis: this compound's Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of the CDK2-mediated phosphorylation of the Retinoblastoma protein (Rb).[5] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry.[9] The inhibition of CDK2 by this compound maintains Rb in its active, hypophosphorylated state, leading to a G1 cell cycle arrest.
Experimental Protocols
Biochemical Kinase Assay (Radiometric)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the CDK2/cyclin complex.
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant CDK2/Cyclin E1, a histone H1 substrate, and a buffer containing [γ-³³P]ATP.
-
Inhibitor Addition: Add this compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time to allow for substrate phosphorylation.
-
Separation and Detection: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP using phosphocellulose paper.
-
Quantification: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[10]
Cell Proliferation (MTT) Assay
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692).[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound that causes a 50% inhibition of cell proliferation.
Western Blot Analysis for Rb Phosphorylation
This method determines if this compound can block the phosphorylation of Rb in cells.
-
Cell Treatment and Lysis: Treat cells with this compound for a desired time, then lyse the cells to extract total protein.[9]
-
Protein Quantification: Determine the protein concentration in each lysate using a BCA assay.[9]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[9]
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated Rb (e.g., p-Rb Ser807/811). A primary antibody against total Rb or a housekeeping protein (e.g., GAPDH) is used as a loading control.[9]
-
Secondary Antibody and Detection: Incubate the membrane with a secondary antibody conjugated to HRP, followed by detection using a chemiluminescent substrate.[9]
-
Analysis: Quantify the intensity of the bands corresponding to phospho-Rb and normalize to the loading control to determine the effect of this compound on Rb phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Cell Treatment: Seed cells and treat them with this compound for 24 hours.
-
Cell Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[12][13]
-
Staining: Wash the fixed cells and resuspend them in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.
-
Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is indicative of CDK2 inhibition.
Mechanisms of Resistance to CDK2 Inhibition
Understanding potential resistance mechanisms is critical for the clinical development of this compound.
-
Upregulation of CDK2 and Cyclin E: Increased expression of CDK2 and its binding partner, Cyclin E, can overcome the inhibitory effects of this compound.[1][7]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways, such as the CDK4/6 pathway, to maintain Rb phosphorylation and drive cell cycle progression.[1][2]
-
Selection of Polyploid Cells: In some instances, resistance to CDK2 inhibitors has been associated with the selection of pre-existing polyploid cells that are less sensitive to the effects of CDK2 inhibition.[14]
Conclusion
This compound is a promising, selective CDK2 inhibitor with a well-defined mechanism of action centered on the inhibition of the CDK2-Rb-E2F signaling axis. Its development is a strategic approach to addressing the significant clinical challenge of resistance to CDK4/6 inhibitors. A thorough understanding of its molecular targets, potency, and potential resistance mechanisms, as outlined in this guide, is essential for its continued investigation and successful clinical translation in the treatment of various cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 6. Tegtociclib | C19H28N6O4 | CID 154616422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. aacrjournals.org [aacrjournals.org]
Methodological & Application
Tagtociclib In Vitro Assay Protocols for Cancer Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagtociclib (PF-07104091) is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a key regulator of cell cycle progression, particularly during the G1/S phase transition, and its dysregulation is frequently observed in various cancers.[3] this compound's selective inhibition of CDK2 leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation, making it a promising candidate for cancer therapy.[1] These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action
This compound selectively binds to and inhibits the activity of the CDK2/cyclin E and CDK2/cyclin A complexes. This inhibition prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for DNA synthesis and S-phase entry. This leads to a G1/S phase cell cycle arrest and a subsequent reduction in cancer cell proliferation.
Caption: this compound's mechanism of action in the CDK2 signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its anti-proliferative effects on different cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target | Kᵢ (nM) |
| CDK2/cyclin E₁ | 1.16 |
| GSK3β | 537.81 |
| CDK1/cyclin A₂ | 110 |
| CDK4/cyclin D₁ | 238 |
| CDK6/cyclin D₃ | 465 |
| CDK9 | 117 |
Data sourced from MedchemExpress.[4]
Table 2: Anti-proliferative Activity of this compound (IC₅₀ values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| TOV-21G | Ovarian Cancer | 4.8 |
| OVCAR-3 | Ovarian Cancer | 0.59 |
| HCT116 | Colorectal Cancer | 0.88 |
Data sourced from Cayman Chemical.[2]
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT/Cell Titer-Blue Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS) or Cell Titer-Blue® reagent
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48, 72, or 144 hours).[3]
-
-
MTT/Cell Titer-Blue Assay:
-
For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
For Cell Titer-Blue Assay: Add 20 µL of Cell Titer-Blue® reagent to each well and incubate for 1-4 hours at 37°C.[3]
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 560/590 nm for Cell Titer-Blue) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC₅₀ value using non-linear regression analysis.
-
Caption: General workflow for the cell viability assay.
Western Blot Analysis of pRb and Cell Cycle Proteins
This protocol is used to confirm the on-target effect of this compound by assessing the phosphorylation status of Rb and the expression levels of key cell cycle proteins.
Materials:
-
Cancer cell lines (e.g., B16-F10, 1014)[3]
-
6-well plates
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pRb (Ser807/811), anti-total Rb, anti-Cyclin A2, anti-Cyclin D1, anti-Cyclin E1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 20 µM) and a vehicle control for a specific time (e.g., 24 hours).[3]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal and/or a loading control like β-actin.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines (e.g., B16-F10, 1014)[3]
-
6-well plates
-
This compound
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound (e.g., 20 µM) or vehicle control for a desired time (e.g., 24 hours).[3]
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells with cold PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
In Vitro CDK2 Kinase Assay (Luminescence-based)
This protocol measures the direct inhibitory effect of this compound on CDK2 kinase activity. A generic protocol using the ADP-Glo™ Kinase Assay is provided as a template.
Materials:
-
Recombinant human CDK2/Cyclin A2 or E1 enzyme
-
Kinase substrate (e.g., a specific peptide or Histone H1)
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in the kinase reaction buffer. The final DMSO concentration should be kept low (e.g., ≤1%).
-
Prepare the CDK2 enzyme and substrate mixture in the kinase buffer.
-
Prepare the ATP solution. The final concentration should be at or near the Kₘ for CDK2.
-
-
Assay Plate Setup:
-
Add the this compound dilutions or vehicle control to the wells of a 384-well plate.
-
Add the CDK2 enzyme/substrate mixture to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
References
Application Notes and Protocols for Tagtociclib (PF-07104091) in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagtociclib (PF-07104091) is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Dysregulation of the CDK2 pathway is a common feature in various cancers, making it a compelling therapeutic target. This compound's primary mechanism of action involves binding to the ATP-binding site of CDK2, which prevents the phosphorylation of its substrates, including the Retinoblastoma protein (Rb).[2] This leads to cell cycle arrest, primarily at the G1/S transition, and subsequent inhibition of tumor cell proliferation.[3] A significant rationale for the development of this compound is to address acquired resistance to CDK4/6 inhibitors, a common clinical challenge in the treatment of hormone receptor-positive (HR+) breast cancer.[1] Upregulation of CDK2 activity, often through Cyclin E1 (CCNE1) amplification, is a key mechanism of resistance to CDK4/6 inhibitors.[2]
These application notes provide a comprehensive guide to utilizing this compound in preclinical xenograft mouse models, summarizing key in vivo efficacy data and detailing experimental protocols to aid in study design and execution.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound as a monotherapy and in combination with other agents in various xenograft models.
Table 1: this compound Monotherapy in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Efficacy | Reference |
| Colorectal Cancer | HCT116 | 50 mg/kg, daily | Reduction in tumor volume and weight | [4] |
| Ovarian Cancer | CCNE1-amplified models | Not specified | Controls tumor xenograft growth | [5] |
Table 2: this compound Combination Therapy in Xenograft Models
| Cancer Type | Xenograft Model | Combination Agent(s) | Dosing Regimen | Efficacy | Reference |
| HR+/HER2- Breast Cancer | Patient-Derived Xenograft (PDX) models (including those with acquired resistance to CDK4/6 inhibitors and endocrine therapy) | Palbociclib (CDK4/6 inhibitor) or PF-0060 (CDK4-selective inhibitor) | Not specified | Induces tumor regression | [5] |
| HR+/HER2- Breast Cancer | Xenograft models (including those resistant to palbociclib) | Atirmociclib (selective CDK4 inhibitor) | Not specified | Synergistic tumor growth inhibition and profound tumor regression | [6] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound within the cell cycle signaling pathway. In normal cell cycle progression, the Cyclin D/CDK4/6 complex and the Cyclin E/CDK2 complex sequentially phosphorylate the Retinoblastoma protein (Rb). This phosphorylation releases the E2F transcription factor, which activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. In cancer cells, particularly those resistant to CDK4/6 inhibitors due to Cyclin E1 amplification, the Cyclin E/CDK2 complex becomes a primary driver of cell cycle progression. This compound selectively inhibits CDK2, thereby preventing Rb phosphorylation and halting the cell cycle.
Experimental Protocols
The following are detailed protocols for the use of this compound in subcutaneous xenograft mouse models. These protocols should be adapted based on the specific cell line, animal model, and research objectives.
I. Cell Line-Derived Xenograft (CDX) Model Protocol
1. Cell Culture and Preparation:
- Culture the chosen cancer cell line (e.g., HCT116, OVCAR3) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C and 5% CO2.
- Harvest cells during the exponential growth phase using trypsin.
- Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count.
- Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old.
- Allow mice to acclimatize for at least one week before any procedures.
- Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
3. Tumor Monitoring and Randomization:
- Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
- Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
- When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.
4. This compound Formulation and Administration:
- Vehicle Preparation: A common vehicle for this compound consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.[5] Another formulation includes DMSO, PEG300, Tween80, and ddH2O.
- This compound Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., for a 50 mg/kg dose).
- Administration: Administer this compound or vehicle control to the respective groups via oral gavage (PO) daily.
5. Efficacy Evaluation:
- Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
- The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis.
II. Pharmacodynamic Analysis
1. Western Blotting:
- Homogenize a portion of the excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against p-Rb, total Rb, Cyclin E1, and a loading control (e.g., β-actin).
- Incubate with the appropriate secondary antibodies and visualize the protein bands. A decrease in the p-Rb/total Rb ratio would indicate target engagement by this compound.
2. Immunohistochemistry (IHC):
- Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed in paraffin (B1166041).
- Section the paraffin blocks and perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
- Quantify the staining to assess the effect of this compound on cell proliferation and apoptosis in the tumor.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a xenograft mouse model.
Conclusion
This compound is a promising selective CDK2 inhibitor with demonstrated preclinical anti-tumor activity, particularly in models of CDK4/6 inhibitor resistance and CCNE1-amplified cancers. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust preclinical studies to further evaluate the efficacy and mechanism of action of this compound in various cancer xenograft models. Careful consideration of the appropriate tumor model, dosing regimen, and pharmacodynamic endpoints is crucial for obtaining meaningful and translatable results.
References
Measuring CDK2 Inhibition by Tagtociclib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition.[1][2][3] Its dysregulation is a hallmark of various cancers, making it an attractive therapeutic target.[1][2] Tagtociclib (PF-07104091) is a potent and selective inhibitor of CDK2 that has shown potential in preclinical and clinical studies for treating solid tumors.[4][5][6][7] This document provides detailed application notes and protocols for measuring the inhibition of CDK2 by this compound, encompassing both biochemical and cell-based assays.
This compound selectively binds to and inhibits the activity of CDK2, which can lead to cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation.[6][8][9] These effects are mediated through the reduced phosphorylation of the Retinoblastoma protein (Rb) and other CDK2 substrates.[6][10]
Data Presentation
The inhibitory activity of this compound against CDK2 and other kinases, as well as its effect on cancer cell proliferation, is summarized in the tables below.
Table 1: Biochemical Inhibition of Kinases by this compound
| Kinase Target | Parameter | Value (nM) |
| CDK2/cyclin E1 | Kᵢ | 1.16[5][11][12] |
| CDK2/cyclin E1 | IC₅₀ | 2.4[13] |
| GSK3β | Kᵢ | 537.81[5][11] |
| CDK1/cyclin A₂ | Kᵢ | 110[11] |
| CDK4/cyclin D₁ | Kᵢ | 238[11] |
| CDK6/cyclin D₃ | Kᵢ | 465[11] |
| CDK9 | Kᵢ | 117[11] |
Table 2: Cellular Proliferation Inhibition by this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| TOV-21G | Ovarian Cancer | 4.8[5] |
| OVCAR-3 | Ovarian Cancer | 0.59[5] |
| HCT116 | Colorectal Cancer | 0.88[5] |
Signaling Pathways and Experimental Workflows
CDK2 Signaling Pathway
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. Clinical Trial Details | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 7. tegtociclib (PF-07104091) / Pfizer [delta.larvol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Tegtociclib | C19H28N6O4 | CID 154616422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. benchchem.com [benchchem.com]
Tagtociclib Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagtociclib (PF-07104091) is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Dysregulation of the CDK2 pathway is implicated in the pathogenesis of various cancers and is a known mechanism of resistance to CDK4/6 inhibitors.[1] Consequently, combination therapies involving this compound are being actively investigated to enhance anti-tumor efficacy and overcome therapeutic resistance. These application notes provide a comprehensive overview of the experimental design for preclinical studies of this compound in combination with other anti-cancer agents, including detailed protocols for key assays and data presentation guidelines.
Data Presentation: Efficacy of this compound Combination Therapies
The following tables summarize quantitative data from preclinical studies investigating the synergistic or additive effects of this compound in combination with other targeted therapies across different cancer types.
| Cancer Type | Combination Agents | Cell Line(s) | Outcome Measure | Results |
| Melanoma | This compound + Palbociclib (B1678290) (CDK4/6 inhibitor) | B16-F10, 1014 | Cell Viability (144h) | Significant reduction in viability with the combination compared to single agents (p<0.001 for 1µM palbociclib + 50nM this compound in B16-F10) |
| Melanoma | This compound + Palbociclib + SX-682 (CXCR1/2 antagonist) | B16-F10 | Tumor Growth (in vivo) | Combination of all three agents halted tumor growth. |
| Anaplastic Thyroid Cancer (ATC) | This compound (or other CDK2 inhibitors) + Lenvatinib (multi-kinase inhibitor) | Lenvatinib-resistant ATC patient-derived xenografts (PDX) | Tumor Growth (in vivo) | Marked suppression of tumor growth in lenvatinib-resistant models.[2] |
| IDH-Mutant Glioma | This compound + Atirmociclib (CDK4 inhibitor) | IDH-mutant glioma cell lines | Cell Viability | Combination therapy is being investigated to overcome the lack of efficacy with single-agent CDK inhibitors.[3] |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the selective inhibition of CDK2, which prevents the phosphorylation of the Retinoblastoma protein (Rb). This, in turn, maintains Rb in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor, leading to G1 cell cycle arrest. In many cancers, resistance to CDK4/6 inhibitors arises from the compensatory activation of the CDK2/Cyclin E axis. By co-targeting both CDK4/6 and CDK2, it is possible to achieve a more complete blockade of the cell cycle and overcome this resistance mechanism.
Combination with a CXCR1/2 antagonist like SX-682 introduces an immunomodulatory dimension. CXCR1/2 signaling is involved in the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, which dampen the anti-tumor immune response.[4] Inhibiting this pathway can enhance the efficacy of therapies that rely on immune-mediated tumor clearance.
Lenvatinib is a multi-kinase inhibitor that targets VEGFR, FGFR, PDGFR, RET, and KIT, thereby inhibiting tumor angiogenesis and proliferation.[2][5] The combination with a CDK2 inhibitor is being explored to target distinct and complementary pathways to suppress tumor growth, particularly in resistant settings.
Caption: Signaling pathways targeted by this compound and its combination partners.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo assays to evaluate the efficacy of this compound combination therapies.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[6][7][8]
Materials:
-
Cancer cell lines of interest (e.g., B16-F10 melanoma, patient-derived glioma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound, Palbociclib, Lenvatinib, Atirmociclib, SX-682 (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid in water)[9]
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound and the combination drug(s) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (DMSO) as a control.
-
Incubate the plates for the desired treatment duration (e.g., 72 or 144 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol is a generalized procedure for western blotting.[10][11][12][13][14]
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-Cyclin E, anti-CDK2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
Caption: General workflow for Western Blot analysis.
In Vivo Xenograft Model
This protocol is a general guide for establishing and using xenograft models.[15][16][17][18][19]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
This compound and combination drug(s) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Anesthetize the mice and subcutaneously inject the cell suspension into the flank.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the drugs and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume (Volume = (width² x length)/2) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
Caption: Experimental workflow for a mouse xenograft study.
Conclusion
The preclinical evaluation of this compound in combination with other targeted therapies holds significant promise for advancing cancer treatment. The protocols and guidelines presented here provide a framework for the robust design and execution of these studies. Careful attention to experimental detail, appropriate data analysis, and a thorough understanding of the underlying biological mechanisms will be crucial for the successful translation of these findings into clinical applications.
References
- 1. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 3. tegtociclib (PF-07104091) / Pfizer [delta.larvol.com]
- 4. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 6. researchhub.com [researchhub.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 11. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 12. addgene.org [addgene.org]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. origene.com [origene.com]
- 15. veterinarypaper.com [veterinarypaper.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Assessing Tagtociclib Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagtociclib (PF-07104091) is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Inhibition of CDK2 by this compound can lead to cell cycle arrest, induction of apoptosis, and a subsequent decrease in tumor cell proliferation, making it a promising agent in oncology research.[3][4][5] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cells using common cell-based assays. The included methodologies are designed to offer a comprehensive understanding of this compound's impact on cell viability, membrane integrity, and programmed cell death.
Mechanism of Action: CDK2 Inhibition
This compound selectively binds to and inhibits the activity of the CDK2/cyclin E and CDK2/cyclin A complexes.[2] These complexes are crucial for the G1/S phase transition and DNA synthesis during the S phase of the cell cycle. By inhibiting CDK2, this compound prevents the phosphorylation of key substrates, including the retinoblastoma protein (Rb), leading to a halt in cell cycle progression and subsequent apoptosis in cancer cells with dysregulated CDK2 activity.[1][6][7]
Caption: this compound's mechanism of action.
Data Presentation: this compound Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a comparative overview of its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TOV-21G | Ovarian Cancer | 4.8 | [8] |
| OVCAR-3 | Ovarian Cancer | 0.59 | [8] |
| HCT116 | Colorectal Cancer | 0.88 | [8] |
| B16-F10 | Melanoma | ~1-10 (significant viability decrease at 10µM) | [7] |
| 1014 | Melanoma | >10 | [7] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[9]
Materials:
-
This compound (PF-07104091)
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at 570 nm using a microplate reader.[9]
Caption: MTT assay workflow.
Cytotoxicity Assessment using LDH Release Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, which is a marker of compromised cell membrane integrity and cytotoxicity.[11][12]
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete culture medium (low serum recommended)
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium in a 96-well plate. Include wells for no-cell control (background), vehicle-only control (spontaneous LDH release), and maximum LDH release (lysis control).
-
Compound Treatment: Treat cells with serial dilutions of this compound for the desired exposure period (e.g., 24-48 hours).[12]
-
Maximum LDH Release Control: Approximately 45 minutes before the end of the incubation, add 10 µL of the lysis solution provided in the kit to the maximum release control wells.
-
Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes.[13] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[12] Add 50 µL of stop solution. Measure the absorbance at 490 nm.
Caption: LDH release assay workflow.
Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[8]
Materials:
-
This compound
-
Cancer cell lines of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[14]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15] To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[15]
Caption: Annexin V/PI staining workflow.
Cell Cycle Analysis using Propidium Iodide Staining
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.[14] This is particularly relevant for CDK inhibitors like this compound, which are expected to induce cell cycle arrest.[3]
Materials:
-
This compound
-
Cancer cell lines of interest
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 1x and 5x IC50) for 24 hours.[15]
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Cell Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[15] Store at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample and analyze the cell cycle distribution using appropriate software.[14]
Caption: Cell cycle analysis workflow.
Logical Relationships in Cytotoxicity Assessment
The assessment of this compound's cytotoxicity involves a multi-faceted approach where different assays provide complementary information.
Caption: Interrelation of cytotoxicity assays.
References
- 1. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. tegtociclib (PF-07104091) / Pfizer [delta.larvol.com]
- 5. Clinical Trial Details | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 6. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated Retinoblastoma Protein (p-Rb) Following Tagtociclib Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Retinoblastoma protein (Rb) is a critical tumor suppressor and a key regulator of the cell cycle, primarily controlling the transition from G1 to S phase.[1][2] Its activity is tightly regulated by phosphorylation, a process driven by cyclin-dependent kinases (CDKs).[3][4] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, inhibiting the expression of genes necessary for DNA synthesis.[5] The phosphorylation of Rb by CDK4/6 and subsequently by CDK2 leads to its inactivation, the release of E2F, and progression through the cell cycle.[6][7] Tagtociclib (PF-07104091) is a CDK2 inhibitor.[8] By inhibiting CDK2, this compound is expected to prevent the hyperphosphorylation of Rb, maintaining it in an active, growth-suppressive state.[7][8] This document provides a detailed protocol for performing Western blot analysis to detect and quantify the phosphorylation status of Rb in response to this compound treatment.
This compound and the Rb Signaling Pathway
This compound specifically inhibits CDK2, which is responsible for the hyperphosphorylation of Rb in the late G1 phase, a crucial step for the cell to commit to S phase entry.[6][8] By blocking this action, this compound is expected to cause a decrease in the levels of phosphorylated Rb (p-Rb). Western blotting is a fundamental technique to verify this on-target effect of the drug. The following diagram illustrates the CDK-Rb signaling pathway and the point of intervention for this compound.
Experimental Protocol: Western Blot for p-Rb
This protocol outlines the steps for cell treatment, protein extraction, quantification, and immunodetection of total Rb and phosphorylated Rb.
I. Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., MCF7, which has an intact Rb pathway) in 6-well plates or 10 cm dishes. Allow cells to adhere and reach 60-70% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (dissolved in DMSO) for a predetermined time course (e.g., 6, 12, or 24 hours).[3] Include a vehicle-only (DMSO) control.
II. Cell Lysis and Protein Quantification
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well or dish.[1][9]
-
Harvesting: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[1] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled tube.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[1]
III. SDS-PAGE and Membrane Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes at 95-100°C.[1][3]
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto an 8% SDS-polyacrylamide gel.[3] Include a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
IV. Immunoblotting
-
Blocking: To prevent non-specific antibody binding, block the membrane for 1 hour at room temperature with gentle agitation in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[3] For phospho-antibodies, BSA is generally recommended over non-fat dry milk to reduce background.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[1] Use antibodies specific for phosphorylated Rb (e.g., p-Rb Ser807/811) and total Rb.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Final Washes: Repeat the washing step (as in IV.3).
V. Detection and Analysis
-
Signal Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[1] Capture the signal using a digital imaging system.
-
Stripping and Re-probing: To analyze total Rb or a loading control (e.g., GAPDH or β-actin) on the same membrane, the membrane can be stripped and re-probed.[1]
-
Quantitative Analysis: Quantify the band intensities using densitometry software.[1] Normalize the phospho-Rb signal to the total Rb signal for each sample.[10] Further normalization to a loading control can account for any loading inaccuracies.[3]
Experimental Workflow Diagram
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The expected outcome of this compound treatment is a dose- and time-dependent decrease in the ratio of p-Rb to total Rb.
Table 1: Reagents and Recommended Dilutions
| Reagent/Antibody | Recommended Starting Dilution | Supplier (Example) | Catalog # (Example) |
| Primary Antibodies | |||
| Phospho-Rb (Ser807/811) | 1:1000 | Cell Signaling Technology | #8516 |
| Total Rb | 1:1000 | Cell Signaling Technology | #9309 |
| GAPDH | 1:1000 - 1:10000 | Cell Signaling Technology | #5174 |
| β-actin | 1:1000 - 1:10000 | Cell Signaling Technology | #4970 |
| Secondary Antibody | |||
| Anti-rabbit IgG, HRP-linked | 1:2000 - 1:5000 | Cell Signaling Technology | #7074 |
| Anti-mouse IgG, HRP-linked | 1:2000 - 1:5000 | Cell Signaling Technology | #7076 |
| Buffers & Reagents | |||
| RIPA Buffer | 1X | Various | |
| Protease/Phosphatase Inhibitors | 1X | Various | |
| BSA | 5% (w/v) in TBST | Various | |
| TBST | 1X | Various | |
| ECL Substrate | As per manufacturer | Various |
Table 2: Example Data Analysis Summary
| Treatment Group | p-Rb Intensity (Arbitrary Units) | Total Rb Intensity (Arbitrary Units) | Loading Control Intensity (Arbitrary Units) | Normalized p-Rb/Total Rb Ratio | Fold Change vs. Control |
| Vehicle Control | 1500 | 1600 | 2000 | 0.94 | 1.00 |
| This compound (1 µM) | 800 | 1550 | 1950 | 0.52 | 0.55 |
| This compound (5 µM) | 350 | 1580 | 2050 | 0.22 | 0.23 |
Note: The values in Table 2 are hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No Signal | Inactive antibodies or substrate. | Use fresh reagents and validate antibody activity. |
| Insufficient protein loaded. | Increase the amount of protein loaded per lane (up to 40 µg).[3] | |
| Phosphatase activity during lysis. | Ensure protease and phosphatase inhibitors are fresh and added to the lysis buffer immediately before use.[1] | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours. Use 5% BSA for phospho-antibodies.[3] |
| Antibody concentration too high. | Optimize primary and secondary antibody concentrations by performing a titration. | |
| Insufficient washing. | Increase the number and duration of wash steps.[1] | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific antibody; check the literature for validated antibodies. |
| Protein degradation. | Keep samples on ice and work quickly during protein extraction. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Tagtociclib: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tagtociclib (PF-07104091) is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] Its potential as an antineoplastic agent, particularly in cancers with cyclin E1 amplification, has garnered significant interest.[4][5] These application notes provide detailed information on the solubility of this compound and comprehensive protocols for its preparation for in vivo studies, aiding researchers in the effective design and execution of preclinical evaluations.
Physicochemical Properties and Solubility
This compound's solubility is a critical factor for its use in both in vitro and in vivo settings. The following tables summarize its solubility in various solvents. It is important to note that for in vivo applications, freshly prepared solutions are recommended.[6]
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 81 - 116.67[4][7] | 200.26 - 276.16[4][7] | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[7] Sonication may be required.[4] |
| Ethanol | 40[8] | 98.89[8] | --- |
| Water | Insoluble[8] | --- | --- |
Table 2: Solubility in In Vivo Formulations
| Formulation Components | Achievable Concentration | Notes |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL[4] | Prepare by adding each solvent one by one.[4] |
| 10% DMSO, 90% corn oil | ≥ 5 mg/mL[4] | Prepare by adding each solvent one by one.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL[9] | Add co-solvents sequentially and ensure the solution is clear at each step.[9] |
| 5% DMSO, 40% PEG 300, 5% Tween 80, 50% water | Not specified | Used in a preclinical study for in vivo experiments.[10] |
| Carboxymethylcellulose sodium (CMC-NA) | ≥ 5 mg/mL[7] | Forms a homogeneous suspension for oral administration.[7] |
Mechanism of Action: CDK2 Inhibition and Cell Cycle Control
This compound selectively targets and inhibits the activity of CDK2.[2] CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1-S phase transition and S phase progression of the cell cycle.[2][3] The primary mechanism involves the phosphorylation of the retinoblastoma protein (Rb).[1][11] Hyperphosphorylation of Rb by CDK4/6 and subsequently CDK2 leads to the release of the E2F transcription factor, which activates genes required for DNA synthesis and cell cycle progression.[10][11][12] By inhibiting CDK2, this compound prevents Rb hyperphosphorylation, leading to cell cycle arrest at the G1/S checkpoint, induction of apoptosis, and inhibition of tumor cell proliferation.[2][3][7]
Experimental Protocols for In Vivo Studies
The following protocols are provided as a guide for the preparation and administration of this compound in preclinical animal models. It is essential to perform dose-finding and pharmacokinetic studies to determine the optimal and safe dosage for any new experimental setup.
Preparation of this compound for Oral Gavage (Suspension)
This protocol is suitable for administering this compound as a suspension.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
-
Mortar and pestle (optional, for aiding suspension)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder.
-
To prepare a 5 mg/mL suspension, add 5 mg of this compound to a sterile tube.[7]
-
Add 1 mL of the CMC-Na solution to the tube.[7]
-
Vortex the mixture thoroughly to ensure a homogeneous suspension.[7] For larger volumes or if clumping occurs, triturate the powder with a small amount of the vehicle in a mortar before adding the remaining vehicle.
-
Administer the freshly prepared suspension to the animals via oral gavage at the desired dosage.
Preparation of this compound for Injection (Solution)
This protocol describes the preparation of a clear solution of this compound suitable for parenteral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), fresh and anhydrous[7]
-
PEG300
-
Tween 80
-
Sterile water for injection or saline
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, a stock of 81 mg/mL can be prepared.[7]
-
For a 1 mL final working solution, start with the DMSO stock solution. For instance, take 50 µL of an 81 mg/mL DMSO stock solution.[7]
-
Add 400 µL of PEG300 to the DMSO stock and mix until the solution is clear.[7]
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[7]
-
Add 500 µL of sterile water or saline to bring the final volume to 1 mL and mix thoroughly.[7]
-
The final solution should be clear. It is recommended to use this solution immediately after preparation for optimal results.[6][7]
Note on Formulation Components: The ratios of the solvents can be adjusted based on the desired final concentration and stability. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been reported to achieve a concentration of ≥ 5 mg/mL.[9]
General Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
Safety Precautions
This compound is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All procedures should be performed in a well-ventilated area or a chemical fume hood. For research use only. Not for human or veterinary use.
Conclusion
These application notes provide a summary of the solubility characteristics of this compound and detailed protocols for its preparation for in vivo studies. By following these guidelines, researchers can effectively formulate this compound for preclinical evaluations to further investigate its therapeutic potential.
References
- 1. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. medkoo.com [medkoo.com]
- 3. Tegtociclib | C19H28N6O4 | CID 154616422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Tegtociclib (PF-07104091, this compound) | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. This compound hydrate | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]
- 10. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest with Tagtociclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagtociclib (also known as PF-07104091) is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[3] In many cancers, the CDK2 pathway is dysregulated, leading to uncontrolled cell proliferation. This compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates, most notably the Retinoblastoma protein (Rb).[4][5] This action maintains Rb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor. The resulting lack of E2F-mediated gene transcription leads to cell cycle arrest at the G1/S boundary, thereby inhibiting DNA synthesis and tumor cell proliferation.[1][6]
This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action: this compound-Induced Cell Cycle Arrest
The following diagram illustrates the signaling pathway through which this compound exerts its effect on the cell cycle.
Caption: this compound inhibits the Cyclin E-CDK2 complex, preventing Rb phosphorylation.
Data Presentation
While extensive quantitative data for this compound's effect on the cell cycle is emerging from ongoing clinical trials, the following table presents representative data illustrating the expected dose-dependent G1 arrest in a cancer cell line (e.g., OVCAR-3 ovarian cancer or HCT116 colorectal cancer) after 24 hours of treatment.[2]
| Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 45.2 ± 2.5 | 35.8 ± 1.9 | 19.0 ± 1.2 |
| 10 | 55.6 ± 3.1 | 28.4 ± 2.2 | 16.0 ± 1.5 |
| 50 | 68.9 ± 4.0 | 19.1 ± 2.8 | 12.0 ± 1.8 |
| 250 | 82.5 ± 3.8 | 9.3 ± 1.7 | 8.2 ± 1.1 |
Note: This table presents illustrative data based on the known mechanism of selective CDK2 inhibitors. Actual results may vary depending on the cell line, experimental conditions, and treatment duration.
Experimental Protocols
This section provides a detailed methodology for analyzing cell cycle arrest induced by this compound using flow cytometry.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells (e.g., OVCAR-3, HCT116) in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency by the end of the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 250 nM).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired duration, typically 24 to 48 hours, to observe significant effects on cell cycle distribution.
Protocol 2: Cell Preparation for Flow Cytometry
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the medium (collecting it to include any floating/mitotic cells) and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin.
-
Combine the detached cells with the collected medium from the first step.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Counting: Take an aliquot for cell counting to ensure approximately 1 x 10^6 cells per sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. This step is critical to prevent cell clumping.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells.
-
Carefully decant the ethanol and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Experimental Workflow
The following diagram outlines the key steps in the flow cytometry analysis of this compound-treated cells.
Caption: Workflow for cell cycle analysis using flow cytometry.
Flow Cytometry Analysis and Expected Results
-
Instrument Setup: Use a flow cytometer capable of detecting propidium iodide fluorescence (excitation at 488 nm, emission at ~617 nm).
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a plot of PI-Area vs. PI-Width to gate on single cells and exclude doublets and aggregates.
-
-
Data Acquisition: Collect data for at least 10,000 events per sample from the single-cell gate.
-
Data Analysis:
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
-
Expected Results: Treatment with an effective CDK2 inhibitor like this compound is expected to cause a dose-dependent accumulation of cells in the G0/G1 phase, with a corresponding decrease in the percentage of cells in the S and G2/M phases. This reflects a block at the G1/S transition point of the cell cycle.
Conclusion
Flow cytometry is a powerful and quantitative method for assessing the efficacy of cell cycle inhibitors like this compound. The protocol described herein provides a robust framework for researchers to analyze the induction of G1 cell cycle arrest. This analysis is a critical step in the preclinical evaluation of CDK2 inhibitors and for understanding their mechanism of action in relevant cancer models.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Tagtociclib Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Tagtociclib analogs. This compound (PF-07104091) is recognized as a potent inhibitor of cyclin-dependent kinase 2 (CDK2)[1][2][3][4]. Analogs of this compound may exhibit a varied spectrum of activity against other members of the CDK family, which are crucial regulators of the cell cycle and transcription. Dysregulation of CDKs is a hallmark of many cancers, making them prime targets for therapeutic intervention.
These protocols are designed to facilitate the screening of compound libraries to identify and characterize novel inhibitors of key oncogenic CDKs, specifically CDK4, CDK6, and CDK9. The methodologies described include biochemical assays to determine direct enzymatic inhibition and cell-based assays to assess cellular potency and on-target effects.
Target Signaling Pathways
CDK4/6-Rb Pathway
The CDK4 and CDK6 enzymes, in complex with Cyclin D, play a pivotal role in the G1 phase of the cell cycle. They phosphorylate the Retinoblastoma protein (Rb), a key tumor suppressor[5]. This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition[6][7][8][9]. Inhibiting CDK4/6 maintains Rb in its active, hypophosphorylated state, thus inducing G1 cell cycle arrest and inhibiting tumor cell proliferation[5][10][11].
CDK9-pTEFb Pathway
CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, which also contains a Cyclin T partner[12][13]. P-TEFb is essential for the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) and negative elongation factors, which releases Pol II from promoter-proximal pausing[13][14]. This process is critical for the transcription of short-lived anti-apoptotic proteins and oncoproteins, such as c-Myc[14]. Inhibition of CDK9 leads to a decrease in the transcription of these key survival genes, ultimately inducing apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize the biochemical potency (IC50) of established CDK inhibitors against their primary targets. This data serves as a benchmark for evaluating the potency and selectivity of novel this compound analogs.
Table 1: Biochemical IC50 Values of CDK4/6 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Palbociclib | CDK4/Cyclin D1 | 9-11 | [15] |
| CDK6/Cyclin D1 | 15 | [15] | |
| Ribociclib | CDK4/Cyclin D1 | 10 | [15] |
| CDK6/Cyclin D1 | 39 | [15] | |
| Abemaciclib | CDK4/Cyclin D1 | 2 | [15] |
| CDK6/Cyclin D1 | 9.9 | [15] |
Table 2: Biochemical IC50 Values of CDK9 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| Dinaciclib | CDK9 | 4 | [16] |
| Abemaciclib | CDK9 | 57 | [15] |
Experimental Protocols
High-Throughput Screening Workflow
A typical HTS cascade for identifying and characterizing this compound analogs involves a primary biochemical screen to identify direct inhibitors, followed by secondary cell-based assays to confirm cellular activity and mechanism of action.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the in vitro inhibitory activity of test compounds against CDK4/Cyclin D1, CDK6/Cyclin D1, and CDK9/Cyclin T1 using a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Recombinant human CDK4/Cyclin D1, CDK6/Cyclin D1, CDK9/Cyclin T1
-
Substrate (e.g., Rb protein for CDK4/6, specific peptide for CDK9)[17]
-
This compound analogs (dissolved in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)[17]
-
Kinase-Glo® Luminescence Kinase Assay Kit
-
384-well white, opaque plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound analogs in DMSO. Transfer a small volume (e.g., 50 nL) of the diluted compounds and DMSO (vehicle control) to the 384-well assay plates[17].
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing the respective CDK enzyme and its substrate in assay buffer to each well[17].
-
Incubation: Incubate the plate at room temperature for 10-20 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be close to the Km for each enzyme[17].
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour[17].
-
Signal Detection: Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature to stabilize the luminescent signal[17].
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of this compound analogs on the viability of cancer cell lines (e.g., MCF-7 for CDK4/6, MOLT-4 for CDK9). The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells[18][19].
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCC1187, MOLT-4)
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit[19]
-
Opaque-walled 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment[11][20].
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Add the diluted compounds to the wells. Include a vehicle control (medium with DMSO)[11].
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator[17].
-
Assay Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes[18].
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well[17][18].
-
Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[17][18].
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth).
Protocol 3: Western Blot for Phosphorylated Rb
This protocol is used to confirm the on-target effect of CDK4/6 inhibitors by measuring the phosphorylation status of Rb at specific sites (e.g., Ser807/811).
Materials:
-
Rb-positive cancer cell line (e.g., MCF-7)
-
This compound analogs
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary Antibodies: Rabbit anti-Phospho-Rb (Ser807/811), Mouse anti-total Rb[21]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of this compound analogs for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer[21].
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay[21].
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane[21][22].
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature[21].
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-Rb (Ser807/811) diluted in blocking buffer overnight at 4°C[21][22].
-
Washing: Wash the membrane three times for 10 minutes each with TBST[21].
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[22].
-
Signal Detection: Wash the membrane again, then apply ECL substrate and capture the chemiluminescent signal using an imaging system[21].
-
Analysis: Quantify band intensities. To confirm equal protein loading, the membrane can be stripped and re-probed for total Rb and a loading control (e.g., GAPDH). A reduction in the p-Rb/total Rb ratio indicates successful target inhibition.
Protocol 4: RT-qPCR for c-Myc mRNA Expression
This protocol determines if CDK9 inhibition by this compound analogs leads to a downregulation of c-Myc transcription.
Materials:
-
Cancer cell line sensitive to CDK9 inhibition (e.g., MOLT-4)
-
This compound analogs
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for c-Myc and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-Time PCR system
Procedure:
-
Cell Treatment: Treat cells with this compound analogs as described in the previous protocols.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions[23].
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a reverse transcription kit[23].
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (c-Myc) and the housekeeping gene, and the qPCR master mix.
-
qPCR Run: Perform the qPCR run on a Real-Time PCR system using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the expression of c-Myc to the housekeeping gene. A decrease in relative c-Myc mRNA levels indicates successful inhibition of the CDK9-pTEFb pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Tegtociclib (PF-07104091, this compound) | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Tegtociclib - Wikipedia [en.wikipedia.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ch.promega.com [ch.promega.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tagtociclib Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tagtociclib (PF-07104091), a potent and selective CDK2 inhibitor, in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable and selective inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2][3] CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[2] By binding to the ATP-binding pocket of CDK2, this compound prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb).[1] This inhibition of pRb phosphorylation maintains it in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, preventing the transcription of genes required for DNA synthesis.[1] Ultimately, this leads to cell cycle arrest at the G1/S checkpoint, induction of apoptosis, and inhibition of tumor cell proliferation.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is sparingly soluble in ethanol (B145695) (1-10 mg/mL) and has low solubility in water.[4][5] It is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[1][4] For example, a stock solution of 81 mg/mL (200.26 mM) can be prepared in fresh, moisture-free DMSO.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 years.[1] When preparing working solutions for cell culture, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration for this compound in my cell line?
A3: The optimal concentration of this compound is cell line-dependent and should be determined empirically. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability or proliferation. Based on published data, a broad range to test would be from the low nanomolar to the micromolar range. For instance, IC50 values have been reported to be 4.8 µM in TOV-21G (ovarian cancer), 0.59 µM in OVCAR-3 (ovarian cancer), and 0.88 µM in HCT116 (colorectal cancer) cells.[4] In some melanoma cell line experiments, a concentration of 20 µM has been used to observe effects on the cell cycle within 24 hours. A dose-response curve will be critical for determining the appropriate concentration for your specific experimental goals, whether it's achieving cytostatic or cytotoxic effects.
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Target/Cell Line | Value |
| Ki | CDK2/cyclin E1 | 1.16 nM[4][6] |
| GSK3β | 537.81 nM[4][6] | |
| CDK1/cyclin A2 | 110 nM[6] | |
| CDK4/cyclin D1 | 238 nM[6] | |
| CDK6/cyclin D3 | 465 nM[6] | |
| CDK9 | 117 nM[6] | |
| IC50 | TOV-21G (Ovarian Cancer) | 4.8 µM[4] |
| OVCAR-3 (Ovarian Cancer) | 0.59 µM[4] | |
| HCT116 (Colorectal Cancer) | 0.88 µM[4] |
Note: The provided Ki and IC50 values are from published literature and may vary depending on the specific experimental conditions. It is highly recommended to determine the IC50 in your cell line of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in your cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the treatment period (e.g., 2,000-10,000 cells per well in 100 µL of medium). Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is from 0.01 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO). Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until formazan (B1609692) crystals are visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
Western Blot for Phospho-Rb (Ser807/811)
This protocol is to confirm the on-target effect of this compound by assessing the phosphorylation status of its downstream target, pRb.
Materials:
-
Cell line of interest
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-pRb (Ser807/811) and anti-total pRb
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate time (e.g., 24 hours). After treatment, wash cells with ice-cold PBS and lyse with supplemented lysis buffer.[8][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer, boil, and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.[8]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against phospho-pRb (Ser807/811) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.[8]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.[8]
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.[10]
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total pRb and a loading control (e.g., GAPDH or β-actin).[10]
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Seed cells and treat with this compound as desired (e.g., 24-48 hours). Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[11]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.[11][12]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect on cell viability/proliferation | Inhibitor concentration is too low. | Perform a dose-response experiment over a wider concentration range (e.g., 0.01 µM to 100 µM). |
| Cell line is resistant to CDK2 inhibition. | Confirm CDK2 expression and activity in your cell line. Consider that some cell lines may have compensatory mechanisms. | |
| Inactive or degraded inhibitor. | Prepare fresh dilutions from a new stock solution. Verify the integrity of the compound if possible. | |
| Short incubation time. | Increase the incubation time (e.g., 48, 72, or 96 hours). | |
| Unexpected cell phenotype or off-target effects | This compound has known activity against other kinases at higher concentrations (e.g., GSK3β, CDK1, CDK4, CDK6, CDK9). | Use the lowest effective concentration determined from your dose-response curve to maximize selectivity. Correlate phenotypic changes with on-target pRb inhibition via Western blot. |
| Cell-line specific responses. | Characterize the specific signaling pathways active in your cell line. | |
| Development of resistance to this compound | Upregulation of CDK2 and/or Cyclin E. | Analyze the expression levels of CDK2 and Cyclin E in resistant vs. parental cells by Western blot or qPCR. |
| Activation of bypass signaling pathways (e.g., CDK4/6 pathway). | Investigate the activity of the CDK4/6 pathway by examining pRb phosphorylation at CDK4/6-specific sites (e.g., Ser780). Consider combination therapies with CDK4/6 inhibitors. | |
| Selection of pre-existing polyploid cells. | Analyze the ploidy of your cell population before and after treatment using flow cytometry. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Ensure consistent cell numbers are seeded for each experiment. |
| Cells are at different growth phases. | Synchronize cells before adding the inhibitor. | |
| High passage number of the cell line. | Use cells within a consistent and low passage number range. | |
| Precipitation of the inhibitor in the culture medium. | Check the solubility of this compound in your culture medium. Ensure the final DMSO concentration is not too high. Prepare fresh dilutions for each experiment. |
Mandatory Visualizations
Caption: CDK2 signaling pathway and the point of inhibition by this compound.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tegtociclib | C19H28N6O4 | CID 154616422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 4. caymanchem.com [caymanchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Overcoming Tagtociclib Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers utilizing Tagtociclib (PF-07104091) to overcome resistance in cancer cell lines, particularly those with acquired resistance to CDK4/6 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which cancer cells develop resistance to CDK4/6 inhibitors like palbociclib (B1678290), and how does this compound help overcome this?
A1: A primary mechanism of acquired resistance to CDK4/6 inhibitors is the upregulation of Cyclin E-CDK2 activity, which provides a bypass pathway for cell cycle progression.[1] CDK4/6 inhibitors block the phosphorylation of the Retinoblastoma (Rb) protein by CDK4 and CDK6. However, in resistant cells, increased Cyclin E-CDK2 activity can take over and phosphorylate Rb, leading to the release of E2F transcription factors and driving the cell cycle forward, independent of CDK4/6.[1][2] this compound is a selective CDK2 inhibitor.[3] By inhibiting CDK2, this compound blocks this bypass mechanism, restores cell cycle arrest, and re-sensitizes resistant cells to the effects of CDK4/6 inhibitors.[4]
Q2: I am not seeing a significant decrease in cell viability when treating my palbociclib-resistant cell line with this compound alone. Is this expected?
A2: Yes, this is a common observation. While this compound can have some single-agent activity, its primary strength in this context is its synergistic effect when combined with a CDK4/6 inhibitor.[4] For instance, in B16F10 melanoma cells, a high concentration of this compound (PF-07104091) was required to inhibit Rb phosphorylation, and it had only a modest effect on cell viability when used alone.[4] The combination of this compound with palbociclib, however, can lead to a significant, synergistic reduction in cell proliferation in resistant lines.[1]
Q3: What are the expected molecular changes I should see in my resistant cell line after successful combination treatment with this compound and a CDK4/6 inhibitor?
A3: Successful combination treatment should lead to several key molecular changes that can be verified by western blot. You should expect to see a marked suppression of phosphorylated Rb (p-Rb) at sites like Ser807/S811.[4] Additionally, you may observe a reduction in the levels of key cell cycle proteins such as Cyclin A2, Cyclin D1, and Cyclin E1.[4] In some models, the combination treatment can also induce markers of apoptosis, such as cleaved caspase 3.[4]
Q4: How do I establish a CDK4/6 inhibitor-resistant cell line for my experiments?
A4: A standard method for generating resistant cell lines involves continuous exposure to the drug with incrementally increasing concentrations over several weeks or months.[5][6] Start by treating the parental cell line with the CDK4/6 inhibitor at a concentration close to its IC50. As the cells adapt and resume proliferation, gradually increase the drug concentration. The process is complete when the resistant cell line exhibits a significantly higher IC50 value (typically a 3- to 10-fold increase or more) compared to the parental line.[5]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in combination experiments.
| Possible Cause | Troubleshooting Suggestion |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Optimal seeding density varies between cell lines and should be determined empirically to ensure cells are in the logarithmic growth phase during treatment.[6] |
| Drug Preparation and Storage | Prepare fresh stock solutions of this compound and the CDK4/6 inhibitor. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure complete solubilization in the appropriate solvent (e.g., DMSO).[7] |
| Assay Duration | The duration of drug exposure can significantly impact IC50 values. For combination studies, a longer incubation period (e.g., 72 to 144 hours) may be necessary to observe synergistic effects.[4] |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique to ensure accurate drug concentrations in each well. |
Problem 2: No significant reduction in p-Rb (S807/S811) after combination treatment.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Drug Concentrations | The concentrations of this compound and/or the CDK4/6 inhibitor may be too low. Perform a dose-response matrix to identify the optimal concentrations for synergistic effects. In some cell lines, higher concentrations (e.g., 20µM) of each drug in combination were required to see a significant effect.[4] |
| Insufficient Treatment Time | The effect on p-Rb may not be immediate. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing maximal p-Rb inhibition. |
| Antibody Quality | Ensure the primary antibody for p-Rb (S807/S811) and the secondary antibody are validated and working correctly. Run positive and negative controls. |
| Loss of Rb Protein | In some cases, resistance to CDK4/6 inhibitors can be driven by the complete loss of the Rb protein.[1] Verify Rb expression in your resistant cell line via western blot. If Rb is absent, targeting the CDK2/Rb axis will not be an effective strategy. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on overcoming CDK4/6 inhibitor resistance with CDK2 inhibition.
Table 1: IC50 Values of Palbociclib in Parental and Resistant Breast Cancer Cell Lines.
| Cell Line | Palbociclib IC50 (nM) | Reference |
| MCF7 (Parental) | Not specified, but sensitive | [1] |
| MCF7-PR (Palbociclib-Resistant) | > 10,000 | [1] |
| MB453 | 106 | [8] |
| MB231 | 285 | [8] |
Table 2: Effects of this compound (PF-07104091) and Palbociclib Combination on Melanoma Cell Lines.
| Cell Line | Treatment | Observation | Reference |
| B16F10 | Palbociclib (20µM) | Increased Cyclin D1 and E1 levels | [4] |
| B16F10 | PF-07104091 (20µM) | Decreased Cyclin A2 and D1 levels | [4] |
| B16F10 | Palbociclib (20µM) + PF-07104091 (20µM) | Reduction of Cyclin A2, D1, and E1; induced cleaved caspase 3 | [4] |
| 1014 | Palbociclib (20µM) | Increased Cyclin D1 and E1 levels | [4] |
| 1014 | PF-07104091 (20µM) | Increased Cyclin E1 and cleaved caspase 3 | [4] |
| 1014 | Palbociclib (20µM) + PF-07104091 (20µM) | Reduced Cyclin A2 and D1; blocked Rb phosphorylation | [4] |
Experimental Protocols & Visualizations
Signaling Pathway: Overcoming CDK4/6 Inhibitor Resistance
The diagram below illustrates the bypass mechanism of CDK4/6 inhibitor resistance and the point of intervention for this compound.
Experimental Workflow: Evaluating Combination Therapy
This workflow outlines the key steps for assessing the synergistic effects of this compound and a CDK4/6 inhibitor.
Detailed Experimental Protocols
This protocol determines the effect of this compound and a CDK4/6 inhibitor, alone and in combination, on cell viability.[9]
-
Materials:
-
Parental and resistant cancer cell lines
-
Complete culture medium
-
This compound (PF-07104091)
-
CDK4/6 inhibitor (e.g., Palbociclib)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the CDK4/6 inhibitor, or a combination of both. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72-144 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination treatments, calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
This protocol is used to detect changes in protein expression and phosphorylation status.[5][10]
-
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb S807/S811, anti-Rb, anti-Cyclin E, anti-Cyclin D1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., Actin).
-
References
- 1. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress with palbociclib in breast cancer: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Tagtociclib Solubility in Aqueous Solutions: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Tagtociclib in aqueous solutions. The following information is curated to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a small molecule inhibitor with limited aqueous solubility.[1] It is practically insoluble in water.[2] For in vitro experiments, it is typically dissolved in organic solvents.[3] Solubility data from various suppliers is summarized in the table below.
Q2: My this compound is not dissolving in my aqueous buffer. What should I do?
A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its low solubility. The standard procedure is to first prepare a concentrated stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock into the aqueous experimental medium.[3][4] Be aware that precipitation can occur upon dilution if the final concentration of the organic solvent is too high or if the aqueous solubility is exceeded.[4][5]
Q3: I observed precipitation when diluting my this compound DMSO stock solution into my cell culture medium. How can I prevent this?
A3: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.[6] To prevent this, ensure the final concentration of DMSO in your culture medium is low, typically less than 0.5%.[5] It is also advisable to prepare intermediate dilutions of the stock solution in a suitable buffer before adding it to the final medium.[5] If precipitation persists, consider using co-solvents or surfactants in your formulation, especially for in vivo studies.[7][8]
Q4: Can I use heating or sonication to dissolve this compound?
A4: Gentle warming (e.g., in a 37°C water bath) and sonication can aid in the dissolution of this compound in organic solvents like DMSO.[4][5] However, it is crucial to use these methods cautiously to avoid potential degradation of the compound. Use short bursts of sonication and avoid excessive heat.[4] Some suppliers recommend using an ultrasonic bath to dissolve this compound in DMSO.[9]
Q5: How should I store this compound solutions?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.[10] Stock solutions in DMSO should be stored at -80°C for up to a year and at -20°C for up to one month.[2] To minimize degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots of your stock solution.[5]
Quantitative Solubility Data
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 81 mg/mL[2] | 200.26 mM[2] | Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[2] Some sources indicate up to 116.67 mg/mL may be achievable with ultrasonic assistance.[9] |
| Ethanol | Sparingly soluble: 1-10 mg/mL[11] | - | One source indicates a solubility of 40 mg/mL (98.89 mM).[1] |
| Water | Insoluble[1] | - | |
| In Vivo Formulations | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 5 mg/mL[8][9] | 11.83 mM[8][9] | A clear solution is expected.[8][9] Another similar formulation reported is 5% DMSO, 40% PEG 300, 5% Tween 80, and 50% water.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 5 mg/mL[9] | 11.83 mM[9] | A clear solution is expected.[9] |
| 10% DMSO, 90% corn oil | ≥ 5 mg/mL[9] | 11.83 mM[9] | A clear solution is expected.[9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: Based on the desired volume and a molecular weight of 404.47 g/mol for this compound, calculate the mass of the compound needed for a 10 mM stock solution.[10]
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of fresh, high-quality DMSO to the solid compound.
-
Aid dissolution (if necessary): Vortex the solution vigorously. If dissolution is slow, use a sonicator bath in short bursts or gently warm the solution in a 37°C water bath until all solid has dissolved.[4][5]
-
Visual Inspection: Ensure the final solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to one year).[2]
Visual Troubleshooting Guides
Caption: A workflow for troubleshooting common solubility problems with this compound.
Signaling Pathway Context
This compound is an inhibitor of cyclin-dependent kinase 2 (CDK2).[12] CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[10] Its inhibition can lead to cell cycle arrest and apoptosis, which is the basis for its investigation as an antineoplastic agent.[10][12]
Caption: The inhibitory action of this compound on the CDK2 signaling pathway.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. This compound hydrate | GSK-3 | 2733575-91-0 | Invivochem [invivochem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Tegtociclib | C19H28N6O4 | CID 154616422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tagtociclib Efficacy in Combination Therapies
Welcome to the Technical Support Center for Tagtociclib (PF-07104091). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in combination with other anti-cancer agents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[1] By inhibiting CDK2, this compound can lead to cell cycle arrest and, in some cancer cells, induce apoptosis (programmed cell death), thereby inhibiting tumor cell proliferation.[2]
Q2: What is the rationale for using this compound in combination with CDK4/6 inhibitors?
The development of this compound is largely to address acquired resistance to CDK4/6 inhibitors, such as palbociclib (B1678290), ribociclib, and abemaciclib.[3] A common mechanism of resistance to CDK4/6 inhibitors is the upregulation of Cyclin E, which activates CDK2 and allows cancer cells to bypass the G1/S checkpoint.[4] By co-inhibiting CDK2 with this compound, it is possible to overcome this resistance mechanism and restore cell cycle control.
Q3: What are the known mechanisms of resistance to CDK2 inhibitors like this compound?
While this compound is designed to overcome resistance, cancer cells can develop resistance to CDK2 inhibitors through several mechanisms:
-
Upregulation of CDK2 and Cyclin E: Increased expression of CDK2 and its binding partner, Cyclin E, is a common resistance mechanism.[1][5]
-
Bypass Signaling Pathways: Activation of alternative signaling pathways, such as the PI3K/AKT pathway, can promote cell survival and proliferation independently of CDK2.[4][5]
-
Selection of Polyploid Cells: In some instances, resistance has been associated with the selection of pre-existing polyploid cells within a tumor population, which are less sensitive to CDK2 inhibition.[1][6]
Q4: What combination therapies with this compound are currently under investigation?
This compound is being evaluated in clinical trials in combination with other anti-cancer agents. Notably, the NCT04553133 clinical trial is investigating this compound in combination with the selective estrogen receptor degrader (SERD) fulvestrant (B1683766), and also in a triple combination with fulvestrant and the CDK4/6 inhibitor palbociclib in patients with HR-positive, HER2-negative advanced breast cancer.[7][8][9] Preclinical studies have also explored its combination with CXCR1/2 inhibitors in melanoma.[10]
Troubleshooting Guides
Problem 1: Inconsistent or weaker-than-expected synergistic effects in cell viability assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentrations | Perform a thorough dose-response matrix experiment with a wide range of concentrations for both this compound and the combination drug to identify the optimal synergistic concentrations. |
| Incorrect Assay for Cytostatic Drugs | CDK inhibitors are often cytostatic rather than cytotoxic. Metabolic assays (e.g., MTT, CellTiter-Glo) may not accurately reflect the anti-proliferative effect. Consider using direct cell counting, DNA-based assays (e.g., CyQUANT), or long-term colony formation assays for a more accurate assessment.[11] |
| Cell Line Specific Effects | The synergistic effect can be cell line dependent. Ensure the chosen cell line has the relevant genetic background (e.g., functional Rb, potential for Cyclin E amplification). |
| Drug Scheduling | The order and timing of drug addition can be critical. Test different schedules, such as sequential versus simultaneous administration, to determine the most effective combination strategy. |
Problem 2: Difficulty in confirming target engagement and downstream pathway inhibition by Western blot (e.g., p-Rb).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Ineffective Inhibition | The drug concentration may be too low or the treatment duration too short. Perform a time-course and dose-response experiment to determine the optimal conditions for inhibiting Rb phosphorylation in your cell line.[12] |
| Loss of Phosphorylation During Sample Prep | The phosphorylation state of proteins is transient. Ensure your lysis buffer contains phosphatase inhibitors to preserve phosphorylation.[12][13] |
| Antibody Issues | Use a validated primary antibody specific for the CDK2-mediated phosphorylation sites on Rb (e.g., Ser780, Ser807/811). Always include a total Rb antibody as a loading control to normalize the phosphorylated signal.[12] |
| High Background on Blot | Optimize blocking conditions (e.g., increase blocking time, try a different blocking agent like BSA instead of milk for phospho-antibodies). Ensure adequate washing of the membrane.[13] |
Quantitative Data from Preclinical Studies
The following table summarizes preclinical data for this compound in combination with other agents.
| Cancer Model | Combination | Efficacy Metric | Result | Reference |
| BRAF wild-type Melanoma (B16-F10) | This compound + Palbociclib + SX-682 | Tumor Growth Inhibition | Triple combination resulted in greater tumor growth inhibition compared to single agents or two-drug combinations. | [10] |
| NRAS mutant Melanoma (1014) | This compound + Palbociclib | Cell Cycle Analysis | Combination treatment decreased the percentage of cells in G1 and increased the percentage in S and G2 phases, with a marked increase in dying cells (subG0). | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol outlines the steps for determining the IC50 of this compound and assessing its synergistic effects with another drug using an MTT assay.
Materials:
-
Adherent cancer cell line
-
96-well plates
-
Complete culture medium
-
This compound and combination drug
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug in complete culture medium. Treat the cells with single agents and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 values. For combination studies, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[14]
Protocol 2: Western Blot for Phosphorylated Rb (p-Rb)
This protocol details the steps for assessing the inhibition of CDK2 activity by measuring the phosphorylation of its downstream target, Rb.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA or Bradford assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Rb Ser807/811, anti-total Rb)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound and/or combination drugs for the desired time. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Rb overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Rb as a loading control.
Visualizations
Caption: Overcoming CDK4/6 inhibitor resistance with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Clinical Trial Details | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. PF-07104091 as a Single Agent and in Combination Therapy | Clinical Research Trial Listing [centerwatch.com]
- 10. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Sequential combination therapy of CDK inhibition and doxorubicin is synthetically lethal in p53-mutant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistencies in Tagtociclib experimental results
Welcome to the technical support center for Tagtociclib (PF-07104091). This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during in-vitro experiments with this selective CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] Its primary mechanism involves binding to and inhibiting the activity of CDK2, a key regulator of the G1/S phase transition in the cell cycle.[1][2] By inhibiting CDK2, this compound prevents the hyper-phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA synthesis and progression into the S phase, thereby leading to cell cycle arrest.[1] This action can also induce apoptosis (programmed cell death) in tumor cells.[3]
Q2: Why do my cell viability assay results (e.g., MTT, CellTiter-Glo) show only a modest decrease in signal, or even an increase at certain concentrations?
This is a common observation with cytostatic agents like CDK inhibitors. Unlike cytotoxic drugs that directly kill cells, this compound primarily induces cell cycle arrest.[4] Metabolic-based assays (like MTT or those measuring ATP levels) can be misleading because cells arrested in the G1 phase can continue to grow in size (hypertrophy) and remain metabolically active, even though they are not proliferating.[5] This cellular growth can lead to an underestimation of the anti-proliferative effect or even an increased signal.[5] It is recommended to use assays that directly measure cell number (e.g., crystal violet staining, cell counting) or DNA content to assess the anti-proliferative effects of this compound.[5]
Q3: I see high potency for this compound in my biochemical kinase assay, but a significantly weaker effect in my cell-based proliferation assays. What causes this discrepancy?
This discrepancy is common in drug development and can be attributed to several factors:
-
Cell Permeability: The compound may have difficulty crossing the cell membrane to reach its intracellular target, CDK2.[6]
-
Drug Efflux: Cancer cells can actively pump the inhibitor out using efflux pumps, reducing the intracellular concentration.[7]
-
Protein Binding: this compound may bind to other intracellular proteins or lipids, reducing the free concentration available to inhibit CDK2.[6]
-
Cell Line Specifics: The potency of this compound can be influenced by the specific genetic context of the cell line, such as the expression levels of CDK2, Cyclin E, Cyclin A, and the status of the Rb pathway.[8][9]
Q4: In which cell lines is this compound expected to be most effective?
This compound is developed to address resistance to CDK4/6 inhibitors.[1] Therefore, it is expected to be most effective in cancer cell lines, particularly hormone receptor-positive (HR+) breast cancer models, that exhibit resistance to CDK4/6 inhibitors through mechanisms that increase reliance on CDK2 for cell cycle progression.[1][10] This includes cells with:
-
Loss of Rb protein function (Rb-null).[4]
-
Amplification of CDK2.
Troubleshooting Guides
Problem 1: Inconsistent Phospho-Rb (Ser807/811) Levels in Western Blot
You are treating your cells with this compound but observe variable or no reduction in the phosphorylation of Retinoblastoma protein (pRb) at key sites like Ser807/811, which are downstream of CDK activity.
Troubleshooting Workflow for Inconsistent pRb Western Blot Results
References
- 1. Tegtociclib - Wikipedia [en.wikipedia.org]
- 2. Tegtociclib | C19H28N6O4 | CID 154616422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Strange Case of CDK4/6 Inhibitors: Mechanisms, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
Tagtociclib Technical Support Center: Protocols for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining Tagtociclib (PF-07104091) treatment protocols in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] It functions by binding to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates, most notably the Retinoblastoma protein (Rb).[1] This inhibition of Rb phosphorylation prevents the release of E2F transcription factors, which are necessary for the transcription of genes required for the G1 to S phase transition in the cell cycle.[2] The ultimate result is a G1 cell cycle arrest and a halt in cell proliferation.[1][3] this compound is often investigated in the context of cancers that have developed resistance to CDK4/6 inhibitors, as this resistance can be mediated by the upregulation of Cyclin E-CDK2 activity.[1][2]
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound is most effective in cancer cell lines that are dependent on the CDK2 pathway for proliferation. This is particularly relevant in tumors that have high levels of Cyclin E1, a key binding partner and activator of CDK2.[4] Cell lines with amplification of the CCNE1 gene (which encodes Cyclin E1) are predicted to be sensitive to this compound. Furthermore, cancers that have acquired resistance to CDK4/6 inhibitors through mechanisms that increase reliance on CDK2 are also prime candidates for this compound treatment.[1][2]
Q3: What are the recommended storage conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, it is recommended to store stock solutions in aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles. For shorter-term storage, a stock solution in solvent can be kept at -20°C for up to one month.[3] It is advisable to use fresh DMSO for dissolving the compound, as moisture-absorbing DMSO can reduce its solubility.[3]
Q4: What are the potential mechanisms of acquired resistance to this compound?
While specific mechanisms of acquired resistance to this compound are still under investigation, resistance to CDK2 inhibitors, in general, can arise from several factors. One potential mechanism is the selection of polyploid cells, which can tolerate the cell cycle disruption caused by CDK2 inhibition.[5] Another possibility is the upregulation of compensatory signaling pathways that can bypass the G1/S checkpoint. Researchers should monitor for changes in cell cycle profiles and the expression of key cell cycle proteins, such as Cyclin E1 and pRb, over the course of long-term treatment to detect the emergence of resistant populations.
Troubleshooting Guides
Issue 1: Inconsistent Anti-Proliferative Effects in Long-Term In Vitro Studies
Question: I am observing variable results in my long-term cell proliferation assays with this compound. What could be the cause?
Answer: Inconsistent results in long-term studies can stem from several factors related to both the compound and the cell culture conditions.
| Possible Cause | Troubleshooting Recommendation |
| Compound Instability in Media | For experiments lasting several days or weeks, it is crucial to replenish the cell culture media with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration.[6] The stability of small molecule inhibitors in aqueous media can be limited. |
| Cell Seeding Density | Ensure that cells are seeded at a consistent density and are in the exponential growth phase at the start of the experiment. Overly confluent or sparse cultures can respond differently to treatment. For long-term treatments, it may be necessary to passage the cells and re-plate them at a lower density with fresh media and inhibitor.[7] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular metabolism and response to drugs, leading to inconsistent results.[8] |
| Acquired Resistance | Over a prolonged treatment period, a subpopulation of cells may develop resistance to this compound. Monitor for changes in cell morphology and proliferation rate. It is advisable to periodically assess the IC50 of the cell line to check for a shift indicating resistance. |
Issue 2: Difficulty in Establishing a Xenograft Model with Consistent Tumor Growth Inhibition
Question: My in vivo xenograft studies with this compound are showing variable tumor growth inhibition. How can I improve the consistency of my results?
Answer: Variability in xenograft models can be influenced by drug formulation, administration, and the tumor model itself.
| Possible Cause | Troubleshooting Recommendation |
| Improper Drug Formulation | This compound for in vivo use should be prepared fresh daily. A common formulation involves dissolving this compound in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.[9] Ensure the compound is fully dissolved before administration. |
| Variable Drug Administration | Use precise and consistent administration techniques (e.g., oral gavage, intraperitoneal injection). Ensure the volume and timing of the dose are the same for all animals in a treatment group. |
| Tumor Heterogeneity | The inherent heterogeneity of tumors can lead to variable responses. Ensure that the initial tumor volumes are as uniform as possible across all treatment groups before starting the experiment. |
| Animal Health | Monitor the overall health and body weight of the animals regularly. Significant weight loss or signs of distress can impact tumor growth and response to treatment. |
Experimental Protocols
Protocol 1: Long-Term In Vitro Treatment and Generation of this compound-Resistant Cell Lines
This protocol outlines a general method for maintaining cell lines under continuous this compound exposure for several weeks to months and for the selection of resistant populations.[10]
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo) over a 72-hour period.
-
Continuous Exposure:
-
Culture the parental cell line in media containing this compound at a concentration close to the IC20 (the concentration that inhibits growth by 20%).
-
Maintain the cells in continuous culture, passaging them as they reach 70-80% confluency.
-
At each passage, replace the media with fresh media containing the same concentration of this compound.
-
-
Dose Escalation:
-
Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).[10]
-
Allow the cells to adapt and resume steady proliferation at each new concentration before the next increase.
-
-
Confirmation of Resistance:
-
After several months of continuous culture and dose escalation, a resistant cell line should be established.
-
To confirm resistance, perform a cell viability assay to determine the new IC50 of the resistant cell line and compare it to that of the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
-
-
Monitoring for Mechanistic Changes:
-
Throughout the selection process, periodically lyse a subset of cells to create protein lysates and extract RNA.
-
Use Western blotting to monitor the expression and phosphorylation status of key proteins in the CDK2 pathway (e.g., Cyclin E1, total Rb, phospho-Rb).
-
Use qRT-PCR to analyze the expression of genes associated with drug resistance.
-
Protocol 2: Western Blot Analysis of CDK2 Pathway Modulation
This protocol describes how to assess the on-target effect of this compound by analyzing the phosphorylation of Rb.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal to determine the extent of target inhibition.
-
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| This compound (PF-07104091) IC50 | Varies by cell line | In vitro cell viability assays | [11] |
| In Vivo Dosage | 100 mg/kg daily | Mouse xenograft model (in combination with other inhibitors) | [9] |
| Storage (Powder) | -20°C for up to 3 years | Long-term stability | [3] |
| Storage (in DMSO) | -80°C for up to 1 year | Long-term stability | [3] |
Visualizations
Caption: Mechanism of action of this compound in the cell cycle.
Caption: Workflow for in vitro generation of this compound resistance.
References
- 1. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. Progression after First-Line Cyclin-Dependent Kinase 4/6 Inhibitor Treatment: Analysis of Molecular Mechanisms and Clinical Data [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Tagtociclib Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing potential toxicities associated with Tagtociclib (PF-07104091) in animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during preclinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable and selective inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1 to S phase transition of the cell cycle.[1][3] By inhibiting CDK2, this compound prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1][3]
Q2: What are the potential toxicities associated with this compound in animal models?
A2: While comprehensive preclinical toxicology studies on this compound are not publicly available, data from early clinical trials can inform potential toxicities in animal models. The most frequently observed treatment-emergent adverse events in human trials include nausea, diarrhea, vomiting, fatigue, and anemia.[4][5][6] Based on the known class effects of CDK inhibitors, hematological and gastrointestinal toxicities are the most anticipated. It is also important to note that CDK2-deficient mice have been shown to be infertile due to meiotic defects.[7]
Q3: What clinical signs of toxicity should be monitored in animals treated with this compound?
A3: Daily monitoring of animal health is critical. Key parameters to observe include:
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General Health: Body weight, food and water consumption, activity level, and changes in posture or grooming.
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Gastrointestinal Effects: Signs of diarrhea, dehydration (e.g., skin tenting), and reduced appetite.
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Hematological Effects: While not always externally visible, pale mucous membranes may indicate anemia. Regular blood collection for complete blood counts (CBCs) is recommended to monitor for neutropenia, anemia, and thrombocytopenia.
Q4: How can I minimize potential toxicities when using this compound in my animal studies?
A4: To minimize toxicities, consider the following strategies:
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Dose Optimization: Conduct a pilot study with a dose-escalation to determine the maximum tolerated dose (MTD) and the minimum effective dose in your specific animal model.
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Supportive Care: For gastrointestinal toxicities like diarrhea, provide supportive care such as subcutaneous fluids to prevent dehydration and ensure access to palatable, moist food to encourage eating.
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Vehicle Control: Always include a vehicle-only control group to ensure that the formulation vehicle is not contributing to any observed toxicities.
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Staggered Dosing: If toxicities are observed, consider alternative dosing schedules (e.g., intermittent dosing) that may allow for recovery between treatments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant Weight Loss (>15%) or Dehydration | High dose of this compound leading to systemic toxicity or severe gastrointestinal effects. | 1. Immediately reduce the dose or dosing frequency in subsequent cohorts.2. Provide supportive care, including subcutaneous fluids for hydration.3. Ensure the formulation is homogenous and the dosing is accurate.4. Consult with your institution's animal care and use committee (IACUC). |
| Diarrhea or Loose Stool | On-target or off-target effects of this compound on the gastrointestinal tract. | 1. Monitor the severity and frequency of diarrhea.2. Provide supportive care as mentioned above.3. Consider a dose reduction.4. Evaluate if the vehicle is contributing to the issue. |
| Lethargy, Reduced Activity, or Hunched Posture | General malaise due to drug toxicity, potentially related to anemia or other systemic effects. | 1. Perform a clinical assessment of the animal's health.2. Collect blood for a complete blood count (CBC) to check for anemia or neutropenia.3. If severe, consider humane endpoints in consultation with veterinary staff. |
| Inconsistent Tumor Growth Inhibition | Issues with drug formulation, administration, or the development of resistance. | 1. Verify the stability and homogeneity of your this compound formulation.2. Ensure accurate and consistent dosing administration (e.g., oral gavage technique).3. Consider mechanisms of resistance, such as alterations in the CDK/Rb/E2F pathway. |
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound from preclinical and clinical studies.
| Parameter | Value | Context | Source |
| In Vitro Potency (Ki) | 1.16 nM | Inhibition of CDK2 | [8] |
| In Vivo Efficacy Dose | 50 mg/kg per day | Reduced tumor volume in an HCT116 mouse xenograft model | [8] |
| Common Clinical Adverse Events (Grade ≥3) | Nausea (14.3%), Diarrhea (8.6%), Vomiting (2.9%), Fatigue (20.0%), Anemia (8.6%) | Observed in a Phase 1/2a clinical trial in patients with advanced solid tumors | [4] |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy and tolerability of this compound.
1. Animal Model:
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Use immunodeficient mice (e.g., NOD-SCID or NSG) aged 6-8 weeks.
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Subcutaneously implant tumor cells (e.g., HCT116) into the flank of each mouse.
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Monitor tumor growth regularly using calipers.
2. Formulation Preparation (for Oral Gavage):
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A common vehicle for this compound is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.[9]
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add the other components of the vehicle, ensuring the solution is clear and homogenous before administration.
-
Prepare the formulation fresh daily.
3. Dosing and Administration:
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Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control via oral gavage at the desired dose and schedule (e.g., 50 mg/kg, once daily).
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The dosing volume should be appropriate for the size of the animal (e.g., 10 µL/g of body weight).
4. Monitoring and Endpoints:
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Measure tumor volume and body weight 2-3 times per week.
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Conduct daily clinical observations for signs of toxicity as detailed in the FAQs.
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At the end of the study, collect blood for CBC and serum biochemistry.
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Harvest tumors and major organs for histopathological analysis.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the cell cycle.
Experimental Workflow for In Vivo Studies
Caption: General workflow for a preclinical this compound study.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Western Blot Conditions for CDK2 Downstream Targets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Western blot conditions for the downstream targets of Cyclin-Dependent Kinase 2 (CDK2).
Troubleshooting Guides
This section addresses specific issues that may arise during Western blot experiments for CDK2 downstream targets, which are often low-abundance and/or phosphorylated proteins.
Issue 1: Weak or No Signal
A faint or absent band for your target protein can be frustrating. Here are potential causes and solutions:
| Potential Cause | Recommended Solution |
| Low Target Protein Abundance | Increase the amount of protein loaded per lane (up to 50 µg of total lysate).[1][2] Consider enriching your sample for the target protein via immunoprecipitation.[2] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[2][3] Optimize transfer time and voltage, especially for high molecular weight proteins. For low molecular weight proteins (<30kDa), consider using a smaller pore size membrane (0.22 µm) and reducing transfer time.[2] |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Titrate both antibodies to find the optimal dilution. Increase the antibody concentration incrementally.[4][5][6] |
| Inactive Antibody | Ensure antibodies have been stored correctly and are within their expiration date.[5] Test the primary antibody's activity using a dot blot.[2] |
| Insufficient Exposure | Increase the exposure time when imaging the blot.[5][6] If using a chemiluminescent substrate, ensure it is fresh and has not expired.[5] |
| Phosphatase Activity | If detecting a phosphorylated target, ensure that phosphatase inhibitors were included in the lysis buffer and all subsequent buffers.[3] Keep samples on ice at all times.[3] |
| Blocking Buffer Interference | Over-blocking can mask the epitope. Reduce blocking time or try a different blocking agent (e.g., 5% BSA in TBST instead of milk for phospho-proteins).[3][5][7] |
Issue 2: High Background
High background can obscure the specific signal of your target protein. The following are common causes and their solutions:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[5][8] Ensure the blocking agent is at an adequate concentration (e.g., 5% non-fat dry milk or BSA in TBST).[9] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding.[8][10] Decrease the antibody concentrations systematically. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[8][10] Use a buffer containing a detergent like Tween-20 (e.g., TBST). |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and antibody dilution buffer, to avoid microbial growth that can cause speckles and high background.[8] |
| Membrane Choice | PVDF membranes generally have a higher binding capacity and can lead to higher background compared to nitrocellulose. If your protein is abundant, consider switching to a nitrocellulose membrane.[8] |
| Blocking Agent for Phospho-Proteins | When detecting phosphorylated proteins, avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can be detected by the phospho-specific antibody, leading to high background.[3][7] Use 5% BSA in TBST instead.[3][7] |
Issue 3: Non-Specific Bands
The presence of unexpected bands can complicate the interpretation of your results. Here’s how to troubleshoot this issue:
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | The primary antibody may be recognizing other proteins with similar epitopes. Use a more specific monoclonal antibody if available.[11] Check the antibody datasheet for known cross-reactivities. |
| High Antibody Concentration | A high concentration of the primary antibody can lead to it binding to proteins other than the target.[9][11] Try decreasing the antibody concentration. |
| Protein Degradation | The presence of smaller, non-specific bands could be due to the degradation of your target protein. Always add fresh protease inhibitors to your lysis buffer and keep samples on ice.[10][11] |
| Post-Translational Modifications | Different bands may represent various post-translationally modified forms of the target protein. Consult the literature or databases like UniProt for known modifications of your protein. |
| Splice Variants | Multiple bands could correspond to different splice variants of your target protein. Check databases like Ensembl or NCBI to see if your protein has known isoforms. |
| Insufficient Blocking or Washing | Inadequate blocking or washing can lead to non-specific antibody binding.[11] Optimize your blocking and washing steps as described in the "High Background" section. |
Frequently Asked Questions (FAQs)
Q1: Which lysis buffer is best for extracting CDK2 downstream targets?
A1: A RIPA (Radioimmunoprecipitation assay) buffer is a good starting point as it is a strong lysis buffer capable of extracting nuclear and cytoplasmic proteins.[10] It is crucial to supplement the RIPA buffer with a fresh cocktail of protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins.[3]
Q2: How do I choose the right primary antibody for a CDK2 downstream target?
A2: Look for antibodies that have been validated for Western blot in the species you are working with. Whenever possible, choose a monoclonal antibody for higher specificity.[11] For phosphorylated targets, select an antibody that specifically recognizes the phosphorylated residue of interest. It is also good practice to use an antibody against the total protein as a control.[7][12]
Q3: What are the recommended blocking conditions for phosphorylated CDK2 targets?
A3: For phosphorylated proteins, it is highly recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) as the blocking agent.[3][7] Avoid using non-fat dry milk, as it contains casein, a phosphoprotein that can cause high background due to non-specific binding of the phospho-specific antibody.[3]
Q4: Should I use PVDF or nitrocellulose membranes?
A4: PVDF membranes are more durable and have a higher protein binding capacity, making them suitable for low-abundance proteins.[8] However, this can also lead to higher background. Nitrocellulose membranes have a lower binding capacity but may yield cleaner results for more abundant proteins.[8] For stripping and reprobing, PVDF is the more robust choice.[12]
Q5: How can I confirm that the signal I am seeing is specific to the phosphorylated form of my target protein?
A5: To confirm the specificity of a phospho-antibody, you can treat your protein lysate with a phosphatase, such as lambda protein phosphatase, before running the Western blot. A significant reduction or disappearance of the band after phosphatase treatment indicates that the antibody is specific to the phosphorylated form of the protein.[7]
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
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Cell Culture and Treatment: Plate cells to reach 70-80% confluency. Treat with your compound of interest (e.g., a CDK2 inhibitor) for the desired time.[13]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[10][13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.[13]
-
-
Protein Quantification: Determine the protein concentration using a BCA assay according to the manufacturer's instructions.[13]
Protocol 2: SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13]
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13] Confirm successful transfer by staining with Ponceau S.[3]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3][13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[13]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[13]
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Washing: Wash the membrane three times for 10 minutes each with TBST.[13]
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Detection: Add a chemiluminescent substrate and image the blot using a suitable imaging system.[1]
Visualizations
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. biossusa.com [biossusa.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. benchchem.com [benchchem.com]
- 11. arp1.com [arp1.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. benchchem.com [benchchem.com]
troubleshooting cell viability assays with Tagtociclib treatment
Welcome to the technical support center for troubleshooting cell viability assays involving Tagtociclib (PF-07104091) treatment. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound show inconsistent or no decrease in viability in my MTT/XTT assay. What could be the cause?
A1: This is a common issue when working with cell cycle inhibitors like this compound. Several factors could be at play:
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Inappropriate Assay Choice: this compound, a CDK2 inhibitor, primarily causes cell cycle arrest, leading to a cytostatic effect rather than immediate cytotoxicity.[1][2][3] Metabolic assays like MTT, XTT, or MTS measure mitochondrial reductase activity, which may not directly correlate with the number of viable cells, especially when cells are arrested but still metabolically active.[4][5] It has been shown that with CDK4/6 inhibitors, which also induce G1 arrest, cells can continue to grow in size, leading to an overestimation of cell viability in metabolic assays.[6][7]
-
Suboptimal Drug Concentration or Incubation Time: The effective concentration of this compound can vary significantly between cell lines.[8] It is crucial to perform a dose-response experiment with a broad range of concentrations and multiple time points to determine the optimal conditions for your specific cell line.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to CDK2 inhibition. For instance, cell lines with alterations in the cell cycle pathway downstream of CDK2 may be less sensitive.[9]
-
Compound Interference: Some chemical compounds can directly react with the tetrazolium salts (like MTT) and cause a false positive or negative signal.[4][10]
Q2: I am observing high variability and inconsistent results with my crystal violet assay after this compound treatment. How can I improve this?
A2: High variability in crystal violet assays often stems from technical inconsistencies in the procedure. Here are some key areas to focus on:
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells is a primary source of variability.[11] Ensure you have a homogenous cell suspension and use proper seeding techniques.
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Cell Detachment: During the washing steps, adherent cells can be lost, especially if the process is too vigorous.[11][12] This can be exacerbated by drug treatment that may weaken cell adhesion. Handle plates gently during all washing and aspiration steps.
-
Incomplete Solubilization: For accurate absorbance readings, the crystal violet stain must be fully dissolved.[11] Ensure adequate incubation time with the solubilization solution and mix thoroughly before reading.
-
"Edge Effect": Wells on the periphery of the microplate are prone to evaporation, which can alter cell growth and lead to skewed results.[11] To mitigate this, avoid using the outer wells or ensure the incubator is properly humidified.
Q3: What is the recommended starting concentration and treatment duration for this compound in a cell viability assay?
A3: The optimal concentration and duration are highly dependent on the cell line. Based on published data, a good starting point for a dose-response experiment would be a range from 0.1 µM to 10 µM.[8][13] For treatment duration, it is advisable to test multiple time points, such as 24, 48, and 72 hours, to capture both cytostatic and potential cytotoxic effects over time.[13]
Q4: Are there alternative assays to MTT for measuring cell viability with this compound?
A4: Yes, and it is highly recommended to use an orthogonal method to confirm your results. Given that this compound induces cell cycle arrest, a DNA-based quantification assay that measures cell number more directly is often more reliable than a metabolic assay.[6][7] Consider the following alternatives:
-
Crystal Violet Assay: Despite potential technical variability, it directly stains cellular DNA and proteins, providing a measure of total cell biomass.[14]
-
CyQUANT® Direct Cell Proliferation Assay: This assay uses a DNA-binding dye to quantify the number of cells.
-
Cell Counting: Direct cell counting using a hemocytometer with trypan blue exclusion or an automated cell counter provides a straightforward measure of viable cell number.
-
Colony Formation Assay: This long-term assay assesses the ability of single cells to form colonies and is a robust measure of cytostatic and cytotoxic effects.
Data Presentation
Table 1: this compound In Vitro Activity
| Parameter | Value | Cell Lines | Source |
| Ki for CDK2 | 1.16 nM | - | [8] |
| Ki for GSK3β | 537.81 nM | - | [8] |
| IC50 | 4.8 µM | TOV-21G (Ovarian Cancer) | [8] |
| IC50 | 0.59 µM | OVCAR-3 (Ovarian Cancer) | [8] |
| IC50 | 0.88 µM | HCT116 (Colorectal Cancer) | [8] |
Table 2: Troubleshooting Common Cell Viability Assay Issues with this compound
| Issue | Potential Cause | Recommended Solution |
| Low or no effect on viability (MTT/XTT) | Inappropriate assay for a cytostatic drug | Use a DNA-based assay (e.g., Crystal Violet, CyQUANT) or direct cell counting.[6][7] |
| Suboptimal drug concentration/duration | Perform a dose-response and time-course experiment. | |
| Cell line resistance | Confirm the Rb status of your cell line; use a sensitive cell line as a positive control.[9] | |
| High variability in results (Crystal Violet) | Inconsistent cell seeding | Ensure a homogenous cell suspension and proper seeding technique.[11] |
| Cell detachment during washing | Handle plates gently; optimize washing and aspiration steps.[11][12] | |
| Incomplete stain solubilization | Increase incubation time with solubilization buffer and ensure thorough mixing.[11] | |
| High background signal | Inadequate washing | Ensure thorough but gentle washing after staining to remove unbound dye.[11] |
| Contaminated reagents | Use fresh, filtered staining and washing solutions. |
Experimental Protocols
Crystal Violet Cell Viability Assay
This protocol is adapted for assessing the effects of this compound on adherent cells in a 96-well plate format.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
Crystal Violet Staining Solution (0.1% w/v in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
96-well flat-bottom tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., 0.1% DMSO). Carefully remove the medium from the wells and add 100 µL of the drug dilutions or control medium.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Fixation: Gently aspirate the culture medium. Wash the cells once with 100 µL of PBS. Add 100 µL of fixative to each well and incubate for 15 minutes at room temperature.[11]
-
Staining: Remove the fixative and wash the wells with deionized water. Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20-30 minutes at room temperature.[11][15]
-
Washing: Carefully remove the crystal violet solution. Wash the wells with deionized water until the water runs clear. Invert the plate on a paper towel to remove excess water.
-
Solubilization: Add 100 µL of solubilization solution to each well. Place the plate on a shaker for 15-20 minutes to ensure the dye is completely dissolved.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the no-cell control wells from all other wells. Normalize the data to the vehicle control wells (representing 100% viability). Plot the normalized viability data against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 3. Targeting CDK2 and other novel cell cycle targets for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 6. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
Validation & Comparative
Tagtociclib: A Comparative Efficacy Analysis Against Established CDK4/6 Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the preclinical efficacy of Tagtociclib (PF-07104091), a selective cyclin-dependent kinase 2 (CDK2) inhibitor, with the established CDK4/6 inhibitors palbociclib (B1678290), ribociclib, and abemaciclib (B560072). This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.
Introduction
Cyclin-dependent kinases (CDKs) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of cancer. While CDK4/6 inhibitors have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer, acquired resistance remains a significant clinical challenge. This compound, a selective CDK2 inhibitor, is being developed to address this unmet need, as CDK2 activity is a key mechanism of resistance to CDK4/6 inhibition.[1][2] This guide summarizes the preclinical data to compare the efficacy of this compound with that of palbociclib, ribociclib, and abemaciclib.
Mechanism of Action: Targeting Different Nodes in the Cell Cycle
Palbociclib, ribociclib, and abemaciclib primarily target the CDK4/6-cyclin D complex, preventing the phosphorylation of the retinoblastoma protein (Rb). This maintains Rb in its active, growth-suppressive state, leading to a G1 cell cycle arrest.[3][4][5]
This compound, on the other hand, selectively inhibits CDK2.[6][7] The CDK2-cyclin E and CDK2-cyclin A complexes are crucial for the G1/S transition and S-phase progression, respectively. By inhibiting CDK2, this compound can induce cell cycle arrest, particularly in tumors that have developed resistance to CDK4/6 inhibitors through the upregulation of cyclin E.[1][8]
References
- 1. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 3. Palbociclib: an evidence-based review of its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical development of palbociclib and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Facebook [cancer.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. profiles.foxchase.org [profiles.foxchase.org]
A Comparative Guide to Tagtociclib and Palbociclib in HR+ Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapies for hormone receptor-positive (HR+) breast cancer, inhibitors of cyclin-dependent kinases (CDKs) have revolutionized treatment paradigms. Palbociclib, a first-in-class CDK4/6 inhibitor, has established a significant clinical footprint. Emerging therapies, such as Tagtociclib, a selective CDK2 inhibitor, are now being investigated, particularly in the context of resistance to CDK4/6 inhibition. This guide provides a detailed comparison of Palbociclib and this compound, focusing on their distinct mechanisms of action, preclinical and clinical data, and the experimental protocols used for their evaluation.
Mechanism of Action: Targeting Different Phases of the Cell Cycle
Palbociclib and this compound both induce cell cycle arrest but target different, albeit related, kinase complexes that govern the G1 to S phase transition.
-
Palbociclib (CDK4/6 Inhibitor): Palbociclib primarily targets the Cyclin D-CDK4/6 complex.[1][2][3] In HR+ breast cancer, estrogen receptor (ER) signaling often leads to the upregulation of Cyclin D.[3][4] The Cyclin D-CDK4/6 complex then phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor.[1][3] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and entry into the S phase.[3][5] By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, maintains Rb in its active state, and thereby blocks cell cycle progression from the G1 to the S phase.[1][4]
-
This compound (CDK2 Inhibitor): this compound is a selective inhibitor of CDK2.[6] CDK2 forms complexes with Cyclin E and Cyclin A, which are critical for both the G1/S transition and S phase progression.[6] The Cyclin E-CDK2 complex further phosphorylates Rb, reinforcing the commitment to cell division initiated by CDK4/6.[5] Resistance to CDK4/6 inhibitors can emerge through various mechanisms, including the amplification or overexpression of Cyclin E, which leads to CDK2 activation and bypass of the G1 checkpoint.[5] this compound's mechanism is to directly inhibit this CDK2 activity, thereby restoring cell cycle control in cancer cells that have become dependent on this bypass pathway.[6][7]
Preclinical and Clinical Data Summary
The following tables summarize the available quantitative data for Palbociclib and this compound. Direct comparison of values is challenging due to different experimental contexts.
Table 1: Palbociclib Data Summary
| Parameter | Finding | Model System | Reference |
| Target Kinase IC50 | CDK4: 11 nMCDK6: 16 nM | Biochemical Assay | General Knowledge |
| Cellular Effect | Induces G1 cell cycle arrest | HR+ Breast Cancer Cell Lines | [8] |
| In Vivo Efficacy | Tumor growth inhibition | Xenograft Models | [8] |
| Pivotal Clinical Trial | PALOMA-2: - Palbociclib + Letrozole vs. Letrozole alone- Median PFS: 24.8 vs. 14.5 months (HR 0.58) | First-line, Postmenopausal, ER+/HER2- Advanced Breast Cancer | General Knowledge |
| Pivotal Clinical Trial | PALOMA-3: - Palbociclib + Fulvestrant vs. Fulvestrant alone- Median PFS: 9.5 vs. 4.6 months (HR 0.46) | Second-line, ER+/HER2- Advanced Breast Cancer | General Knowledge |
Table 2: this compound (PF-07104091) Data Summary
| Parameter | Finding | Model System | Reference |
| Target Kinase | Selective CDK2 inhibitor | Biochemical/Cellular Assays | [6] |
| Cellular Effect | Cell cycle arrest, overcomes resistance to CDK4/6 inhibitors | Breast Cancer Cell Lines | [7] |
| In Vivo Efficacy | Tumor growth inhibition in CDK4/6i-resistant models | Xenograft Models | [9] |
| Phase 1/2a Clinical Trial | (NCT04553133): Monotherapy in heavily pretreated patients (post-CDK4/6i)- Partial Response (PR): 18.8% (3/16)- Stable Disease (SD): 37.5% (6/16)- Disease Control Rate: 61.5% | HR+/HER2- Metastatic Breast Cancer | [9][10] |
| Ongoing Clinical Trial | (NCT05262400): Investigating this compound in combination with a CDK4 inhibitor (PF-07220060) | HR+/HER2- Breast Cancer (post-CDK4/6i) and other solid tumors | [11][12][13] |
digraph "Resistance_Logic" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];HR_BC [label="HR+ Breast Cancer"]; Palbociclib_Tx [label="Treatment with Palbociclib\n(CDK4/6 Inhibition)"]; Response [label="Initial Clinical Response\n(G1 Arrest)"]; Progression [label="Disease Progression"]; Resistance [label="Acquired Resistance Mechanisms\n(e.g., Cyclin E Amplification)"]; CDK2_Dependence [label="Increased CDK2 Dependence\n(Bypass of G1 Block)"]; Tagtociclib_Tx [label="Treatment with this compound\n(CDK2 Inhibition)"]; Response_Restored [label="Potential for Restored\nCell Cycle Control"];
HR_BC -> Palbociclib_Tx; Palbociclib_Tx -> Response; Response -> Progression [label="over time"]; Progression -> Resistance; Resistance -> CDK2_Dependence; CDK2_Dependence -> Tagtociclib_Tx; Tagtociclib_Tx -> Response_Restored; }
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a generic luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT).
-
Dilute the recombinant kinase (e.g., CDK2/Cyclin A or CDK4/Cyclin D1) in kinase buffer to the desired concentration.
-
Prepare a substrate solution containing a specific peptide substrate and ATP at a concentration near its Km.
-
Perform serial dilutions of the inhibitor (this compound or Palbociclib) in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the diluted kinase enzyme to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate solution to all wells.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the distribution of cells in different phases of the cell cycle after inhibitor treatment.
-
Cell Culture and Treatment:
-
Plate HR+ breast cancer cells (e.g., MCF-7, T47D) at an appropriate density.
-
Allow cells to adhere overnight, then treat with various concentrations of Palbociclib, this compound, or vehicle control for a specified time (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI), a DNA intercalating dye, and RNase A (to prevent staining of double-stranded RNA).[14]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer, exciting the PI and collecting the fluorescence emission.
-
Gate on single cells to exclude doublets.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14][15]
-
Western Blot Analysis for pRb and Cyclin E
This protocol is for detecting changes in protein phosphorylation and expression levels.
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[2]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb, anti-Cyclin E, and a loading control like β-actin).
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and/or the loading control.
-
Conclusion
Palbociclib and this compound represent two distinct strategies for targeting the cell cycle in HR+ breast cancer. Palbociclib, a well-established CDK4/6 inhibitor, is a cornerstone of first- and second-line therapy. This compound, a selective CDK2 inhibitor, holds promise as a therapeutic option for patients who have developed resistance to CDK4/6 inhibitors, a significant clinical challenge. The data presented herein underscore their different mechanisms and clinical applications. Future research will likely focus on optimizing the sequential or combinatorial use of these and other cell cycle inhibitors to improve outcomes for patients with HR+ breast cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 7. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK2/CyclinA2 Kinase Enzyme System Application Note [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Pfizer revealed the first-in-human data of potent and innovative CDK2-selective inhibitor PF-07104091 in advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer [delveinsight.com]
- 11. clinicalresearch.com [clinicalresearch.com]
- 12. Clinical Trial Details | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. origene.com [origene.com]
Independent Validation of Tagtociclib Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational CDK2 inhibitor, Tagtociclib (PF-07104091), with established CDK4/6 inhibitors. It summarizes key experimental data from published preclinical and clinical research to offer an independent validation of this compound's performance and potential.
Executive Summary
This compound is a selective inhibitor of cyclin-dependent kinase 2 (CDK2) being investigated for the treatment of various cancers, particularly in the context of resistance to CDK4/6 inhibitors. Clinical trial data from the first-in-human phase 1/2a study (NCT04553133) has demonstrated preliminary anti-tumor activity of this compound monotherapy in heavily pretreated hormone receptor-positive (HR+), HER2-negative (HER2-) metastatic breast cancer (mBC) patients who have progressed on prior CDK4/6 inhibitor therapy. Preclinical studies suggest that combining this compound with CDK4/6 inhibitors, such as Palbociclib, may overcome resistance mechanisms. This guide presents the available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound and its alternatives.
Table 1: Clinical Efficacy of this compound Monotherapy in HR+/HER2- Metastatic Breast Cancer (NCT04553133, Phase 1 Dose Escalation) [1]
| Parameter | Value | Patient Population |
| Maximum Tolerated Dose (MTD) | 300 mg BID | Advanced solid tumors |
| Recommended Dose for Expansion (RDE) | 300 mg BID | Advanced solid tumors |
| Objective Response Rate (ORR) | 18.8% (3/16) | Response-evaluable mBC patients with prior CDK4/6i + ET |
| Stable Disease (SD) | 37.5% (6/16) | Response-evaluable mBC patients with prior CDK4/6i + ET |
| Disease Control Rate (DCR) | 61.5% | Response-evaluable mBC patients with prior CDK4/6i + ET |
BID: twice daily; mBC: metastatic breast cancer; CDK4/6i: CDK4/6 inhibitor; ET: endocrine therapy.
Table 2: Preclinical Activity of this compound in Combination with Palbociclib in Melanoma Cell Lines [2]
| Cell Line | Treatment (20 µM, 24h) | Effect on Cell Cycle Proteins |
| B16F10 | Palbociclib | ↓ Cyclin A2, ↑ Cyclin D1, ↑ Cyclin E1 |
| B16F10 | This compound (PF-07104091) | ↓ Cyclin A2, ↓ Cyclin D1, No significant effect on Cyclin E1 |
| B16F10 | Palbociclib + this compound | ↓ Cyclin A2, ↓ Cyclin D1, Reversed Palbociclib-induced ↑ in Cyclin E1, ↑ Cleaved Caspase 3 |
| 1014 | Palbociclib + this compound | Markedly suppressed Cyclin A2, Cyclin D1, Cyclin E1, and pRB-S807/S811 |
Experimental Protocols
Detailed methodologies for key experiments cited in the research are provided below.
Cell Viability and Synergy Analysis (Chou-Talalay Method)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a drug and to assess the synergistic, additive, or antagonistic effects of drug combinations.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (PF-07104091) and other inhibitors (e.g., Palbociclib)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
-
CompuSyn software for Combination Index (CI) calculation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of the inhibitors in a suitable solvent (e.g., DMSO). Determine the IC50 for each drug individually through dose-response experiments.
-
Treatment: Based on the IC50 values, prepare serial dilutions of each drug and combinations at a constant ratio. Add the drug dilutions to the appropriate wells, including vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Cell Viability Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use the dose-response data for single agents and combinations to calculate the Combination Index (CI) using CompuSyn software. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
Western Blot Analysis of Cell Cycle Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the cell cycle following treatment with CDK inhibitors.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
6-well plates or 10 cm dishes
-
This compound (PF-07104091) and/or other inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin A2, Cyclin D1, Cyclin E1, pRb, Cleaved Caspase 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with the desired concentrations of inhibitors for a specified time.
-
Cell Lysis: Lyse the cells in lysis buffer, and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature equal amounts of protein, separate them by SDS-PAGE, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[2][4]
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound research.
References
- 1. Pfizer revealed the first-in-human data of potent and innovative CDK2-selective inhibitor PF-07104091 in advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer [delveinsight.com]
- 2. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
cross-referencing Tagtociclib data from different research groups
An Objective Analysis of the CDK2 Inhibitor in the Context of Established CDK4/6 Inhibitors
This guide provides a comprehensive cross-reference of publicly available data on Tagtociclib (PF-07104091), a selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor. Its performance is compared with the established CDK4/6 inhibitors Palbociclib, Ribociclib (B560063), and Abemaciclib, offering researchers, scientists, and drug development professionals a detailed resource for evaluating its potential.
Mechanism of Action: Targeting a Key Resistance Pathway
This compound is an orally bioavailable, selective inhibitor of CDK2.[1][2][3][4] CDK2 is a critical regulator of cell cycle progression, particularly at the G1/S transition, and its aberrant activity is a known mechanism of resistance to CDK4/6 inhibitors.[5] By inhibiting CDK2, this compound aims to overcome this resistance and halt the proliferation of cancer cells that have become dependent on this pathway. In contrast, Palbociclib, Ribociclib, and Abemaciclib primarily target CDK4 and CDK6, which are key drivers of the cell cycle in hormone receptor-positive (HR+) breast cancer.
Figure 1: Simplified signaling pathway showing the points of intervention for this compound and CDK4/6 inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and the approved CDK4/6 inhibitors across various cancer cell lines. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Table 1: In Vitro Potency (Ki) of this compound Against Various Kinases
| Kinase Target | Ki (nM) | Reference |
| CDK2/cyclin E1 | 1.16 | [6] |
| GSK3β | 537.81 | [6] |
| CDK1/cyclin A2 | 110 | [6] |
| CDK4/cyclin D1 | 238 | [6] |
| CDK6/cyclin D3 | 465 | [6] |
| CDK9 | 117 | [6] |
Table 2: Anti-proliferative Activity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| TOV-21G | Ovarian Cancer | 4.8 | [2] |
| OVCAR-3 | Ovarian Cancer | 0.59 | [2] |
| HCT116 | Colorectal Cancer | 0.88 | [2] |
Table 3: Comparative Anti-proliferative Activity (IC50) of CDK4/6 Inhibitors in Breast Cancer Cell Lines
| Cell Line | Palbociclib (µM) | Ribociclib (µM) | Abemaciclib (µM) | Reference |
| MCF-7 (ER+) | 0.08 - 0.15 | ~0.1 | 0.01 - 0.1 | This is a compilation of data from multiple sources. |
| T-47D (ER+) | 0.1 - 0.2 | ~0.15 | 0.01 - 0.1 | This is a compilation of data from multiple sources. |
| MDA-MB-231 (TNBC) | >1 | >1 | ~0.5 - 1 | This is a compilation of data from multiple sources. |
| MDA-MB-468 (TNBC) | >1 | >1 | >1 | This is a compilation of data from multiple sources. |
Note: The IC50 values for CDK4/6 inhibitors are approximate ranges compiled from multiple preclinical studies and are intended for comparative purposes. For exact values and experimental conditions, please refer to the primary literature.
Experimental Protocols
This section details the general methodologies for key experiments cited in the preclinical evaluation of this compound and other CDK inhibitors.
In Vitro Cell Proliferation/Viability Assay
This assay is fundamental for determining the concentration-dependent effect of an inhibitor on cancer cell growth.
Figure 2: General workflow for an in vitro cell viability assay.
Detailed Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, Palbociclib) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is assessed using various methods:
-
MTT/MTS Assay: A tetrazolium salt is added to the wells, which is reduced by metabolically active cells to a colored formazan (B1609692) product. The absorbance is measured using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells, through a luminescent signal.
-
-
Data Analysis: The absorbance or luminescence data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression curve fit.
Western Blotting for Phospho-Rb and Cell Cycle Markers
Western blotting is used to confirm the mechanism of action of CDK inhibitors by assessing the phosphorylation status of downstream targets like the Retinoblastoma protein (pRb).
Figure 3: General workflow for Western blot analysis.
Detailed Methodology:
-
Cell Treatment and Lysis: Cells are treated with the inhibitor for a specified time, then washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total Rb, phospho-Rb (e.g., Ser780, Ser807/811), and other cell cycle markers. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
Xenograft models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.
Figure 4: General workflow for an in vivo xenograft study.
Detailed Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., this compound) and vehicle are administered to the respective groups according to a predetermined schedule (e.g., daily oral gavage).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as western blotting or immunohistochemistry. For example, one study showed that this compound administered at 50 mg/kg per day reduced tumor volume and weight in an HCT116 mouse xenograft model.[2]
Conclusion
This compound (PF-07104091) represents a promising therapeutic strategy, particularly in the context of acquired resistance to CDK4/6 inhibitors. Its selectivity for CDK2 allows it to target a key bypass mechanism that cancer cells utilize to evade the effects of CDK4/6 blockade. The preclinical data, while still emerging, suggests potent and selective activity. Further head-to-head comparative studies with established CDK4/6 inhibitors in relevant breast cancer models will be crucial to fully delineate its clinical potential. This guide provides a foundational cross-reference of the currently available data to aid researchers in their evaluation of this novel CDK2 inhibitor.
References
- 1. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Tagtociclib: A New Frontier in Overcoming Resistance to CDK4/6 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The advent of CDK4/6 inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+), HER2-negative breast cancer. However, the emergence of resistance to these therapies presents a significant clinical challenge. This guide provides a comprehensive comparison of Tagtociclib (PF-07104091), a novel CDK2 inhibitor, with other therapeutic strategies aimed at overcoming CDK4/6 inhibitor resistance, supported by experimental data and detailed methodologies.
The Rationale for Targeting CDK2 in CDK4/6 Resistant Tumors
Resistance to CDK4/6 inhibitors, such as palbociclib (B1678290), ribociclib (B560063), and abemaciclib, is a complex process involving multiple molecular mechanisms. A key escape route for tumor cells is the activation of Cyclin-dependent kinase 2 (CDK2).[1][2] The CDK4/6-Cyclin D complex and the CDK2-Cyclin E complex both play crucial roles in the G1 to S phase transition of the cell cycle by phosphorylating the Retinoblastoma (Rb) protein. When CDK4/6 is inhibited, some cancer cells can compensate by upregulating the CDK2 pathway, thereby bypassing the therapeutic blockade and continuing their proliferation. This makes CDK2 a compelling target for therapeutic intervention in the setting of CDK4/6 inhibitor resistance.
This compound is a potent and selective inhibitor of CDK2.[3][4][5] Its mechanism of action is centered on blocking the activity of the CDK2/Cyclin E complex, thereby reinstating cell cycle arrest in tumors that have become dependent on this pathway for survival after developing resistance to CDK4/6 inhibition.
Performance of this compound Against CDK4/6 Resistant Tumors
Preclinical and early clinical data have demonstrated the potential of this compound in treating CDK4/6 resistant cancers.
Preclinical Efficacy
In preclinical models, this compound has shown significant anti-proliferative activity in various cancer cell lines, including those with amplifications of Cyclin E1 (CCNE1), a common mechanism of CDK4/6 inhibitor resistance.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | 0.59 | [4] |
| HCT116 | Colorectal Cancer | 0.88 | [4] |
| TOV-21G | Ovarian Cancer | 4.8 | [4] |
In vivo, this compound administered at 50 mg/kg per day led to a reduction in tumor volume and weight in an HCT116 mouse xenograft model.[4] Furthermore, in a preclinical study on melanoma, the addition of this compound to the CDK4/6 inhibitor palbociclib overcame acquired resistance in a B16F10 mouse model.[6]
Clinical Activity
The first-in-human Phase 1/2a clinical trial (NCT04553133) of this compound monotherapy yielded promising results in a heavily pretreated patient population with HR+/HER2- metastatic breast cancer that had progressed on prior CDK4/6 inhibitor therapy.
| Clinical Endpoint | Result | Patient Population | Reference |
| Partial Response (PR) | 18.8% (3 out of 16 evaluable patients) | Heavily pretreated HR+/HER2- mBC post-CDK4/6i | [7][8] |
| Stable Disease (SD) | 37.5% (6 out of 16 evaluable patients) | Heavily pretreated HR+/HER2- mBC post-CDK4/6i | [8] |
| Disease Control Rate (DCR) | 61.5% | Heavily pretreated HR+/HER2- mBC post-CDK4/6i | [7][8] |
Two of the patients who achieved a partial response had a duration of response exceeding six months, indicating the potential for durable clinical benefit.[8]
Comparative Landscape of Therapies for CDK4/6 Resistance
This compound is one of several promising strategies being investigated to address CDK4/6 inhibitor resistance. The table below summarizes key alternative approaches.
| Therapeutic Strategy | Drug Examples | Mechanism of Action | Key Supporting Data |
| Other CDK Inhibitors | CYC065 (CDK2/9 inhibitor), Dinaciclib (non-selective CDK2 inhibitor) | Inhibition of alternative CDKs involved in cell cycle progression. | Preclinical studies show increased efficacy when combined with CDK4/6 inhibitors.[1][9] |
| PI3K/AKT/mTOR Pathway Inhibitors | Alpelisib, Everolimus | Targets a key signaling pathway that can be activated to bypass CDK4/6 inhibition. | Alpelisib is approved for PIK3CA-mutated HR+/HER2- breast cancer post-endocrine therapy. The triplet of exemestane, everolimus, and ribociclib showed a clinical benefit rate of 41.1% in patients who progressed on a CDK4/6i.[10] |
| Next-Generation Endocrine Therapies | Elacestrant (oral SERD), Vepdegestrant (PROTAC ER degrader) | More potent degradation or antagonism of the estrogen receptor, a key driver in HR+ breast cancer. | Elacestrant has shown improved progression-free survival (PFS) over standard endocrine therapy in patients with ESR1 mutations post-CDK4/6i.[11] Vepdegestrant improved PFS in a similar setting.[12] |
| MDM2 Inhibitors | CGM097 | Prevents the degradation of p53, a tumor suppressor that can induce cell cycle arrest. | Effective in CDK4/6 inhibitor-resistant cells in preclinical models.[1] |
| FGFR Inhibitors | Erdafitinib | Blocks the fibroblast growth factor receptor pathway, which can be aberrantly activated in resistant tumors. | Preclinical data suggests that inhibiting the FGFR1 pathway may overcome resistance to CDK4/6 inhibitors.[11] |
| Antibody-Drug Conjugates (ADCs) | Sacituzumab govitecan, Trastuzumab deruxtecan | Delivers a potent cytotoxic payload directly to cancer cells expressing a specific surface antigen. | A viable option for patients who have progressed on multiple lines of therapy, including CDK4/6 inhibitors.[9] |
| HDAC Inhibitors | Entinostat | Modifies chromatin structure to alter gene expression, potentially re-sensitizing tumors to therapy. | Has shown to improve PFS in patients with AI resistance.[11] |
| BCL2 Inhibitors | Venetoclax | Promotes apoptosis in cancer cells. | Showed a tolerable safety profile and significant activity in combination with tamoxifen (B1202) in ER+ breast cancer.[11] |
Signaling Pathways and Experimental Workflows
CDK4/6 and CDK2 in Cell Cycle Progression
Experimental Workflow for Evaluating CDK2 Inhibitors
Detailed Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in CDK4/6 inhibitor-resistant breast cancer cell lines.
Materials:
-
CDK4/6 inhibitor-resistant breast cancer cell lines (e.g., MCF7-PalboR)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (PF-07104091)
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C, 5% CO2.
-
Viability Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC50 value using a non-linear regression model in a suitable software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
CDK4/6 inhibitor-resistant breast cancer cell lines
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An effective CDK2 inhibitor is expected to induce a G1 phase arrest.
Conclusion
This compound represents a promising, mechanistically-driven approach to overcoming resistance to CDK4/6 inhibitors. Early clinical data in heavily pretreated patients are encouraging and warrant further investigation. The broader landscape of emerging therapies for CDK4/6 resistant tumors is diverse, with multiple strategies showing clinical potential. The selection of the optimal subsequent therapy will likely depend on the specific mechanisms of resistance in individual patients, highlighting the need for predictive biomarkers to guide treatment decisions in this evolving field.
References
- 1. Therapeutic Targeting of CDK4/6 Inhibitor–Resistant Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pfizer revealed the first-in-human data of potent and innovative CDK2-selective inhibitor PF-07104091 in advanced solid tumors, enriched for CDK4/6 inhibitor resistant HR+/HER2- breast cancer [delveinsight.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 10. Emerging systemic therapy options beyond CDK4/6 inhibitors for hormone receptor-positive HER2-negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
Navigating the Safety Landscape of Kinase Inhibitors: A Comparative Analysis of Tagtociclib and Other Cyclin-Dependent Kinase Inhibitors
For Immediate Release
In the rapidly evolving field of oncology, the development of targeted therapies such as kinase inhibitors has revolutionized cancer treatment. Among these, inhibitors of cyclin-dependent kinases (CDKs) have shown significant promise. This guide provides a detailed comparison of the safety profiles of the emerging CDK2 inhibitor, Tagtociclib (PF-07104091), with the established CDK4/6 inhibitors: palbociclib, ribociclib (B560063), and abemaciclib. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of the potential toxicities and management strategies associated with these agents.
Introduction to this compound and CDK Inhibition
This compound is an investigational, orally bioavailable inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] CDK2 is a key regulator of cell cycle progression, and its inhibition may lead to cell cycle arrest and apoptosis in tumor cells.[1][2] While CDK4/6 inhibitors have become a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, resistance to these agents is a growing concern.[2] Targeting CDK2 is a promising strategy to overcome this resistance.[2] As this compound is currently in early-phase clinical trials, publicly available data on its safety profile is limited.[2][3] This guide, therefore, draws comparisons with the well-characterized safety profiles of approved CDK4/6 inhibitors to provide a predictive context for the potential adverse events associated with this new class of CDK inhibitors. Common side effects observed with CDK2 inhibitors in general include nausea, vomiting, diarrhea, anemia, and fatigue.[3]
Comparative Safety Profiles of CDK4/6 Inhibitors
The approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—exhibit distinct but overlapping toxicity profiles.[4][5] These differences can often guide treatment selection based on a patient's comorbidities and overall health status.[5][6] The most common adverse events are hematological and gastrointestinal toxicities.[7][8][9]
Hematological Toxicities
Neutropenia is a class effect of CDK4/6 inhibitors, though it is generally manageable and associated with a low rate of febrile neutropenia.[10][11][12] Palbociclib and ribociclib are associated with higher rates of neutropenia compared to abemaciclib.[5][6][12]
| Adverse Event | Palbociclib + Letrozole (PALOMA-2)[13] | Ribociclib + Letrozole (MONALEESA-2)[14] | Abemaciclib + AI (MONARCH 3)[12] |
| Neutropenia (All Grades) | 80% | 74.3% | 41.3% |
| Neutropenia (Grade 3/4) | 66.4% | 59.3% | 21.1% |
| Leukopenia (All Grades) | 39% | - | 27.5% |
| Leukopenia (Grade 3/4) | 25% | - | 7.6% |
| Anemia (All Grades) | 24% | - | 29.1% |
| Anemia (Grade 3/4) | 5% | - | 1.2% |
| Thrombocytopenia (All Grades) | 16% | - | 12.7% |
| Thrombocytopenia (Grade 3/4) | 1.6% | - | 1.5% |
Gastrointestinal Toxicities
Diarrhea is the most prominent gastrointestinal side effect, particularly with abemaciclib.[7][12] Nausea and vomiting are also common across all three agents.[12][13][14]
| Adverse Event | Palbociclib + Letrozole (PALOMA-2)[13] | Ribociclib + Letrozole (MONALEESA-2)[14] | Abemaciclib + AI (MONARCH 3)[12] |
| Diarrhea (All Grades) | 26% | 35.0% | 81.3% |
| Diarrhea (Grade 3) | 1.6% | 1.2% | 9.5% |
| Nausea (All Grades) | 35% | 51.5% | 45.1% |
| Nausea (Grade 3) | 0.5% | 2.4% | 1.2% |
| Vomiting (All Grades) | 16% | - | 28.5% |
| Vomiting (Grade 3) | 0.5% | - | 1.2% |
Other Notable Adverse Events
Hepatobiliary toxicity, specifically elevations in alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), is more commonly associated with ribociclib and abemaciclib.[10][11] Ribociclib also carries a risk of QT interval prolongation, requiring regular electrocardiogram (ECG) monitoring.[10][11] Fatigue is a common side effect for all three drugs.[13] Interstitial lung disease (ILD)/pneumonitis is a rare but serious adverse event reported with all CDK4/6 inhibitors.[7][11]
| Adverse Event | Palbociclib | Ribociclib | Abemaciclib |
| Increased ALT/AST (Grade 3/4) | Low | ~2-11%[11] | More common than palbociclib[10] |
| QTc Prolongation | Low Risk | Yes (Monitoring required)[11] | Low Risk |
| Fatigue (All Grades) | 37%[13] | 36.5%[14] | High rate[12] |
| Venous Thromboembolism | Low Risk | More frequent than endocrine therapy alone[5] | More frequent than endocrine therapy alone[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the necessary monitoring for these inhibitors, the following diagrams are provided.
Caption: CDK4/6 signaling pathway and points of inhibition.
Caption: General workflow for monitoring kinase inhibitor toxicities.
Methodologies for Key Experiments
The safety data for the approved CDK4/6 inhibitors are derived from large, randomized, double-blind, placebo-controlled Phase III clinical trials. Standard methodologies are employed to ensure patient safety and data integrity.
1. Adverse Event Monitoring and Grading:
-
Protocol: Adverse events (AEs) are systematically collected at each study visit through patient interviews, physical examinations, and laboratory assessments.
-
Grading: The severity of AEs is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This standardized system allows for consistent reporting and comparison of toxicities across studies.
2. Laboratory Assessments:
-
Hematology: Complete blood counts (CBC) with differentials are performed at baseline and typically at the beginning of each treatment cycle, and more frequently during the initial cycles (e.g., day 15 of the first two cycles) to monitor for neutropenia, anemia, and thrombocytopenia.[13]
-
Liver Function: Liver function tests (LFTs), including ALT, AST, and bilirubin, are monitored at baseline and regularly throughout treatment, especially for agents like ribociclib and abemaciclib.[10]
-
Cardiac Monitoring: For drugs with a known risk of QTc prolongation, such as ribociclib, ECGs are performed at baseline, at specified intervals during the initial cycles, and as clinically indicated thereafter.[11]
3. Management of Toxicities:
-
Dose Modifications: Protocols include specific guidelines for dose interruptions and reductions based on the grade and duration of AEs. For instance, Grade 3 or 4 neutropenia typically requires treatment interruption until recovery, with a potential dose reduction upon restarting.[12]
-
Supportive Care: Standard supportive care measures are employed, such as the use of antidiarrheal agents (e.g., loperamide) for managing diarrhea, particularly with abemaciclib.[15]
Off-Target Effects and Future Directions
A key consideration in kinase inhibitor development is the potential for off-target effects, where the drug interacts with kinases other than its intended target.[16][17] These off-target interactions can contribute to both efficacy and toxicity.[18] As this compound is a selective CDK2 inhibitor, its off-target profile will be a critical determinant of its overall safety and therapeutic window. Comprehensive kinome-wide screening and preclinical toxicology studies are essential to characterize these potential liabilities.
Conclusion
The established CDK4/6 inhibitors have well-defined and manageable safety profiles, with distinct patterns of hematological and gastrointestinal toxicities. While specific clinical safety data for the novel CDK2 inhibitor this compound are not yet widely available, the experience with CDK4/6 inhibitors provides a valuable framework for anticipating and managing potential adverse events. Close monitoring of hematological, hepatic, and other organ functions will be crucial in the clinical development of this compound and other next-generation kinase inhibitors. As more data from ongoing clinical trials become available, a clearer picture of this compound's safety profile will emerge, further refining its potential role in cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 3. tegtociclib (PF-07104091) / Pfizer [delta.larvol.com]
- 4. Safety profile of cyclin-dependent kinase (CDK) 4/6 inhibitors with concurrent radiation therapy: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Safety of CDK4/6 Inhibitors | OncUpdates [oncupdates.com]
- 6. Differences in Toxicity Profiles and Impact on CDK4/6 Inhibitor Treatment Choice [theoncologynurse.com]
- 7. Frontiers | Toxicity profiles of cyclin-dependent kinase 4/6 inhibitors: safety analysis from clinical trials and the FDA adverse event reporting system [frontiersin.org]
- 8. Frontiers | The adverse events of CDK4/6 inhibitors for HR+/ HER2- breast cancer: an umbrella review of meta-analyses of randomized controlled trials [frontiersin.org]
- 9. An Overview of the Safety Profile and Clinical Impact of CDK4/6 Inhibitors in Breast Cancer—A Systematic Review of Randomized Phase II and III Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management of Adverse Events Due to Cyclin-Dependent Kinase 4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 12. Management of adverse events during cyclin-dependent kinase 4/6 (CDK4/6) inhibitor-based treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. mdpi.com [mdpi.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Combination of Tagtociclib and Fulvestrant: A Promising Strategy for Overcoming Resistance in HR+ Breast Cancer
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of combining Tagtociclib, a selective CDK2 inhibitor, with fulvestrant (B1683766), a selective estrogen receptor degrader (SERD), for the treatment of hormone receptor-positive (HR+) breast cancer. This combination is currently under clinical investigation as a potential strategy to overcome resistance to standard-of-care therapies, particularly CDK4/6 inhibitors.
The rationale for this combination stems from the frequent development of resistance to CDK4/6 inhibitors, a mainstay in the treatment of HR+ breast cancer. One of the key mechanisms of this resistance is the upregulation of Cyclin E-CDK2 activity, which allows cancer cells to bypass the G1/S checkpoint blockade imposed by CDK4/6 inhibitors. By targeting this escape pathway with a CDK2 inhibitor like this compound, it is hypothesized that the anti-proliferative effects of endocrine therapy with fulvestrant can be restored and enhanced.
Mechanism of Action: A Dual Approach to Cell Cycle Control
This compound is an investigational small molecule that selectively inhibits cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the G1/S phase transition in the cell cycle. Its inhibition by this compound leads to cell cycle arrest and apoptosis in cancer cells. Fulvestrant is an established therapy for HR+ breast cancer that works by binding to the estrogen receptor (ER), leading to its degradation and thereby blocking estrogen-driven tumor growth.
The combination of this compound and fulvestrant offers a dual-pronged attack on HR+ breast cancer cells. Fulvestrant removes the primary mitogenic signal (estrogen), while this compound blocks a key pathway that cancer cells can use to overcome this hormonal blockade.
Preclinical and Clinical Evidence of Synergy
While specific quantitative data on the synergistic effects of this compound and fulvestrant from peer-reviewed publications are still emerging, the combination is being actively investigated in clinical trials. A Phase 1/2a clinical trial (NCT04553133) is currently evaluating the safety and efficacy of this compound as a single agent and in combination with fulvestrant in patients with HR-positive, HER2-negative advanced or metastatic breast cancer who have progressed on prior CDK4/6 inhibitor therapy.
Furthermore, preclinical studies with other CDK2 inhibitors provide strong evidence for the potential synergy of this drug class with fulvestrant. For instance, a study investigating the CDK2 inhibitor BLU-222 in combination with the CDK4/6 inhibitor ribociclib (B560063) and fulvestrant demonstrated enhanced antitumor activity in CDK4/6 inhibitor-resistant HR+ breast cancer models. This triple combination was shown to address multiple known mechanisms of resistance to CDK4/6 inhibitors.
Another preclinical study highlighted that co-targeting CDK2 and CDK4/6 with endocrine therapy synergistically impairs cellular growth, induces cell cycle arrest, and promotes apoptosis in breast cancer models that have developed resistance to aromatase inhibitors or the combination of a CDK4/6 inhibitor and fulvestrant. These findings provide a strong scientific foundation for the ongoing clinical investigation of the this compound-fulvestrant combination.
Quantitative Data from a Preclinical Study with a CDK2 Inhibitor
The following table summarizes hypothetical data based on the expected synergistic effects observed in preclinical studies with CDK2 inhibitors in combination with fulvestrant in CDK4/6 inhibitor-resistant HR+ breast cancer cell lines.
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (% of Total Cells) | G1 Cell Cycle Arrest (%) |
| Control | 100% | 5% | 45% |
| This compound (alone) | 75% | 15% | 60% |
| Fulvestrant (alone) | 80% | 10% | 55% |
| This compound + Fulvestrant | 40% | 35% | 75% |
This is a hypothetical representation of expected data and not from a specific published study on this compound.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for validating the synergistic effects of this compound and fulvestrant.
Figure 1: Simplified signaling pathway illustrating the points of intervention for Fulvestrant and this compound.
Figure 2: A typical experimental workflow for evaluating the synergistic effects of drug combinations.
Figure 3: Logical relationship illustrating the rationale for combining this compound and Fulvestrant.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings. Below are standard protocols for assays commonly used to assess drug synergy.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed HR+ breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, fulvestrant, and their combination. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values for each treatment. Synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the respective drugs as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle for each treatment group.
Conclusion
The combination of this compound and fulvestrant represents a scientifically sound and clinically relevant strategy for treating HR+ breast cancer, particularly in the context of acquired resistance to CDK4/6 inhibitors. While clinical data is still maturing, preclinical evidence strongly suggests a synergistic relationship that could translate into improved patient outcomes. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of this promising combination.
A Head-to-Head In Vitro Comparison of Tagtociclib and Dinaciclib: A Guide for Researchers
An objective analysis of two distinct cyclin-dependent kinase inhibitors, providing supporting experimental data for their in vitro performance.
In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs targeting the dysregulated cell cycle machinery of tumor cells. This guide provides a head-to-head in vitro comparison of two notable CDK inhibitors: Tagtociclib (PF-07104091), a selective CDK2 inhibitor, and Dinaciclib (B612106) (SCH727965), a pan-CDK inhibitor. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their research.
Mechanism of Action: A Tale of Two Inhibition Profiles
This compound is a highly selective inhibitor of CDK2, a key regulator of the G1/S phase transition and S phase progression of the cell cycle.[1][2] Its mechanism of action involves binding to CDK2 and preventing the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), thereby leading to cell cycle arrest.[1] This selectivity makes this compound a promising agent for tumors with hyperactivated CDK2, including those that have developed resistance to CDK4/6 inhibitors.[3]
In contrast, Dinaciclib is a potent inhibitor of multiple CDKs, with high affinity for CDK1, CDK2, CDK5, and CDK9.[4][5] This broader inhibition profile allows Dinaciclib to block cell cycle progression at multiple checkpoints and also to affect transcription through the inhibition of CDK9.[6] The inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, contributing to its pro-apoptotic activity.
Quantitative Comparison of Inhibitory Activity
Table 1: Kinase Inhibitory Activity
| Inhibitor | Target | IC50 / Ki | Selectivity |
| This compound | CDK2 | Ki: 1.16 nM[7] | >100-fold vs CDK1, 200 to 400-fold vs CDK4/6, 170-fold vs CDK9[7] |
| Dinaciclib | CDK1 | IC50: 3 nM[4][5] | Pan-CDK inhibitor |
| CDK2 | IC50: 1 nM[4][5] | ||
| CDK5 | IC50: 1 nM[4][5] | ||
| CDK9 | IC50: 4 nM[4][5] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 |
| This compound | TOV-21G | Ovarian Cancer | 4.8 µM[8] |
| OVCAR-3 | Ovarian Cancer | 0.59 µM[8] | |
| HCT116 | Colorectal Cancer | 0.88 µM[8] | |
| Dinaciclib | A2780 | Ovarian Cancer | 4 nM (DNA synthesis inhibition)[5][9] |
| Various | Broad Spectrum | 7-17 nM[9] | |
| Thyroid Cancer Cell Lines | Thyroid Cancer | ≤ 16.0 nM[10] |
Signaling Pathways and Points of Inhibition
The distinct mechanisms of this compound and Dinaciclib are best visualized through their points of intervention in the cell cycle signaling pathway.
References
- 1. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. Tegtociclib | C19H28N6O4 | CID 154616422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Dinaciclib | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]
- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tegtociclib (PF-07104091, this compound) | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. A cyclin-dependent kinase inhibitor, dinaciclib in preclinical treatment models of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tagtociclib
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Tagtociclib (also known as PF-07104091), a potent and selective CDK2 inhibitor used in cancer research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While the Safety Data Sheet (SDS) for this compound hydrate (B1144303) classifies it as a non-hazardous substance, proper handling and disposal are paramount due to the lack of comprehensive ecotoxicity data.[1]
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C19H28N6O4[2] |
| Molecular Weight | 404.47 g/mol [3] |
| CAS Number | 2460249-19-6[2] |
| Solubility in DMSO | 1-10 mg/mL (sparingly soluble)[2], 81 mg/mL[4] |
| Storage Temperature | -20°C for 1 month, -80°C for 6 months (in solvent)[5] |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the approved procedure for the disposal of this compound. This process is designed to minimize environmental impact and ensure the safety of all laboratory personnel.
1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
2. Waste Segregation:
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container. While not classified as hazardous, treating it as such ensures the highest level of safety.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of in the designated solid hazardous waste container.
3. Disposal Pathway:
-
DO NOT dispose of this compound down the drain or in regular trash.[6] This is in accordance with general best practices for pharmaceutical waste to prevent contamination of water supplies.[7]
-
All this compound waste must be disposed of through your institution's official hazardous waste management program. This typically involves incineration by a licensed facility.[6][8][9]
-
Contact your institution's EHS office to schedule a pickup of the full hazardous waste containers.
4. Emergency Procedures:
-
Spills: In the event of a spill, cordon off the area. For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your EHS office immediately.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
In all cases of exposure, seek medical attention and consult the Safety Data Sheet.
-
Experimental Protocols Cited
The solubility data presented in this document is based on standard laboratory procedures for dissolving chemical compounds in solvents like DMSO for in vitro experiments.[4] The general workflow involves preparing a stock solution of a known concentration, which is then further diluted to the desired working concentrations for various assays.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Tegtociclib (PF-07104091, this compound) | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
Essential Safety and Operational Guide for Handling Tagtociclib
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Tagtociclib, a potent and selective CDK2/cyclin E1 and GSK3β inhibitor. Adherence to these procedures is essential for ensuring personnel safety, maintaining experimental integrity, and preventing environmental contamination. While a Safety Data Sheet (SDS) for this compound hydrate (B1144303) classifies it as not a hazardous substance or mixture, its potent biological activity as a cyclin-dependent kinase (CDK) inhibitor warrants rigorous handling precautions similar to those for other cytotoxic compounds.[1]
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound. A conservative approach, drawing from best practices for handling potent kinase inhibitors and cytotoxic agents, is recommended.[2][3][4][5][6][7]
| Protection Type | Specification | Rationale |
| Hand Protection | Chemotherapy-rated, powder-free nitrile gloves (ASTM D6978). Double gloving is recommended.[2] | Prevents skin contact with the hazardous drug. The outer glove should be worn over the gown cuff and the inner glove underneath.[2] |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield.[2] | Protects eyes and face from splashes or aerosols.[2] |
| Protective Clothing | Impermeable, disposable gown with long sleeves and knit cuffs that closes in the back.[2] | Protects skin and clothing from contamination. Gowns should be replaced every 2-3 hours or immediately after a spill.[2] |
| Respiratory Protection | A NIOSH-certified N95 respirator mask or higher.[2] | Protects against inhalation of airborne particles. A fit-tested respirator is required.[2] |
| Foot Protection | Disposable shoe covers.[2] | Prevents the spread of contamination outside the work area.[2] |
Storage and Handling
Proper storage and handling are crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.
| Condition | Temperature | Duration | Additional Notes |
| Sealed Storage | 4°C | Away from moisture and light.[1][8] | |
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture and light.[1][9] |
| -20°C | 1 month | Sealed storage, away from moisture and light.[1][9] | |
| Shipping | Room Temperature | < 2 weeks | [1] |
Standard Operating Procedure for Safe Handling
A systematic approach to handling this compound is essential for minimizing risk. The following step-by-step procedure provides clear guidance for laboratory operations.
1. Area Preparation:
-
Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood or other containment primary engineering control (C-PEC).[2][10]
-
Ensure a spill kit is readily accessible.[2]
-
Verify that an eye-wash station and safety shower are accessible.[1]
2. Donning Personal Protective Equipment (PPE):
-
Follow the PPE guidelines outlined in the table above.
3. Handling the Compound:
-
Solid Form: Handle solid this compound within a certified chemical fume hood or a ventilated balance enclosure to prevent the inhalation of airborne particles.[11] Use dedicated spatulas and weigh paper.[11]
-
Solution Preparation: When preparing stock solutions, slowly add the solvent to the pre-weighed solid to avoid splashing.[11] Based on product information, DMSO is a suitable solvent for creating stock solutions.[8][12][13]
-
Avoid inhalation of dust and aerosols.[1]
-
Avoid contact with eyes and skin.[1]
4. Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment by scrubbing with alcohol.[1]
-
Properly doff and dispose of all PPE in the designated hazardous waste stream.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment.[1]
-
Prevent further leakage or spillage.[1]
-
Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of contaminated material according to institutional and local regulations.[1]
-
-
First Aid:
-
Eye Contact: Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Promptly call a physician.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
-
Inhalation: Immediately relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]
-
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination.
-
Segregation: Do not mix this compound waste with non-hazardous trash.[2]
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated lab supplies (e.g., pipette tips, tubes), and cleaning materials should be placed in a clearly labeled, sealed hazardous waste container.[2][11]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a designated, leak-proof hazardous liquid waste container.[2]
-
Final Disposal: Arrange for the disposal of all chemical waste through your institution's certified hazardous waste disposal program.[10]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 4. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 5. education.eviq.org.au [education.eviq.org.au]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. axonmedchem.com [axonmedchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
